Eesperamicin A1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C59H80N4O22S4 |
|---|---|
Molekulargewicht |
1325.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,6S)-3-hydroxy-6-[[(2S,5E,9R,10S,13E)-9-hydroxy-2-[(2R,3R,4S,5S,6R)-4-hydroxy-5-[[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl]oxyamino]-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate |
InChI |
InChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14+,34-19+/t29-,30+,31-,36+,37+,38+,39+,42+,43+,44+,45+,47-,49-,50+,52-,53-,54-,57+,59-/m1/s1 |
InChI-Schlüssel |
LJQQFQHBKUKHIS-GOAPUZBHSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Isolation of Esperamicin A1 from Actinomadura verrucosospora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esperamicin (B1233071) A1, a potent enediyne antitumor antibiotic, was first isolated from the fermentation broth of the soil actinomycete Actinomadura verrucosospora. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Esperamicin A1. It details the experimental protocols for the fermentation of A. verrucosospora, the extraction and purification of the compound, and its structural elucidation. Furthermore, this guide presents quantitative data in structured tables and visualizes key experimental workflows and the mechanism of action of Esperamicin A1 through detailed diagrams.
Introduction
The enediyne class of natural products has garnered significant attention in the field of oncology due to their exceptionally potent cytotoxic activity. Esperamicin A1 is a prominent member of this class, demonstrating remarkable efficacy against various tumor models.[1] Its discovery from Actinomadura verrucosospora marked a significant milestone in the search for novel anticancer agents.[2] The unique molecular architecture of Esperamicin A1, featuring a bicyclic enediyne core, an oligosaccharide chain, and a trisulfide moiety, is responsible for its distinctive mechanism of action.[3] This document serves as a technical guide for researchers and professionals involved in natural product drug discovery and development, providing an in-depth look at the foundational work that brought this powerful molecule to light.
The Producing Microorganism: Actinomadura verrucosospora
Actinomadura verrucosospora is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales.[4] Strains of this organism have been isolated from soil samples and are known producers of various bioactive secondary metabolites.[2][3] The type strain for the production of Esperamicin A1 is often designated as ATCC 39334.
Fermentation for Esperamicin A1 Production
The production of Esperamicin A1 is achieved through submerged fermentation of Actinomadura verrucosospora. The following protocol is a representative method for the cultivation of this microorganism and the production of the target compound.
Experimental Protocol: Fermentation
3.1.1. Culture Media
A two-stage fermentation process is typically employed, involving a seed culture medium and a production medium. While specific media compositions can vary, a representative formulation is provided in Table 1.
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | - |
| Soluble Starch | - | 20 |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | 5 |
| CaCO₃ | 1 | 2 |
| KBr | 0.5 | 0.5 |
| FeSO₄·7H₂O | 0.05 | 0.05 |
| Trace Elements Solution | 1 mL | 1 mL |
| pH | 7.2 | 7.0 |
3.1.2. Inoculum Development
-
A lyophilized culture of Actinomadura verrucosospora is used to inoculate an agar (B569324) slant (e.g., ISP Medium 2).
-
The slant is incubated at 28°C for 7-10 days until sufficient mycelial growth is observed.
-
A loopful of the mycelial growth is transferred to a flask containing the seed medium.
-
The seed culture is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
3.1.3. Production Fermentation
-
The seed culture (5% v/v) is used to inoculate the production medium in a fermenter.
-
Fermentation is carried out at 28°C for 7-9 days.
-
The pH is maintained at 7.0, and the dissolved oxygen level is controlled through agitation and aeration.
-
The production of Esperamicin A1 is monitored by High-Performance Liquid Chromatography (HPLC) analysis of the fermentation broth.
-
Addition of a neutral resin such as Diaion HP-20 (1%) to the fermentation has been shown to enhance the production of Esperamicin A1 by 53%.[5]
Isolation and Purification of Esperamicin A1
The isolation and purification of Esperamicin A1 from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.
Experimental Protocol: Isolation and Purification
4.1.1. Extraction
-
The whole fermentation broth is harvested and adjusted to pH 4.0.
-
The broth is extracted with an equal volume of ethyl acetate.
-
The organic phase is separated and concentrated under reduced pressure to yield a crude extract.
4.1.2. Chromatographic Purification
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) and HPLC.
-
Diaion HP-20 Resin Chromatography: Fractions enriched with Esperamicin A1 are pooled and further purified on a Diaion HP-20 column using a stepwise gradient of methanol in water.
-
Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a mobile phase of acetonitrile (B52724) and water.
Quantitative Data
The following table provides a representative summary of the purification of Esperamicin A1. Please note that the specific values can vary depending on the fermentation and purification conditions.
Table 2: Purification Summary for Esperamicin A1
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 5000 | 100,000 | 20 | 100 | 1 |
| Silica Gel Chromatography | 500 | 80,000 | 160 | 80 | 8 |
| Diaion HP-20 | 100 | 60,000 | 600 | 60 | 30 |
| Preparative HPLC | 10 | 50,000 | 5000 | 50 | 250 |
Structural Elucidation
The structure of Esperamicin A1 was determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provided the molecular formula of C₅₉H₈₀N₄O₂₂S₄.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to establish the connectivity of the atoms and the stereochemistry of the molecule.[7]
Visualizations
Experimental Workflow
The overall process from fermentation to the isolation of pure Esperamicin A1 can be visualized as a workflow.
References
- 1. Esperamicin - Wikipedia [en.wikipedia.org]
- 2. Germ AI | Actinomadura verrucosospora [germai.app]
- 3. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species: Actinomadura verrucosospora [lpsn.dsmz.de]
- 5. The effect of cerulenin on the production of esperamicin A1 by Actinomadura verrucosospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esperamicin A1 | C59H80N4O22S4 | CID 44575615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Architectural Blueprint of a Potent Warhead: An In-depth Technical Guide to the Biosynthesis of the Esperamicin A1 Enediyne Core
For Researchers, Scientists, and Drug Development Professionals
The esperamicins, a family of potent enediyne antitumor antibiotics produced by the bacterium Actinomadura verrucosospora, have long captured the attention of the scientific community due to their extraordinary cytotoxicity. At the heart of their biological activity lies a remarkable molecular warhead: a bicyclic enediyne core. The intricate biosynthetic pathway of this core structure is a testament to nature's prowess in chemical synthesis, involving a sophisticated interplay of enzymes to construct the highly reactive 1,5-diyne-3-ene motif. This technical guide provides a comprehensive overview of the biosynthesis of the Esperamicin (B1233071) A1 enediyne core, consolidating current knowledge, presenting available quantitative data, detailing key experimental methodologies, and visualizing the complex biological processes involved.
The Polyketide Origin and a Convergent Strategy
Isotope labeling studies have been instrumental in elucidating the fundamental building blocks of the Esperamicin A1 enediyne core. Early investigations unequivocally established that the carbon skeleton is of polyketide origin, derived from the head-to-tail condensation of acetate (B1210297) units.[1][2] Specifically, the C15 bicyclic core arises from seven acetate units.[1][2] The biosynthesis of the complete Esperamicin A1 molecule follows a convergent strategy, where the enediyne core, the aromatic moiety, and the sugar portions are synthesized via separate pathways before their final assembly.[3]
The Enediyne PKS Cassette: An Iterative Approach
Central to the formation of the enediyne core is a highly conserved set of genes known as the "enediyne PKS cassette." This cassette encodes an iterative type I polyketide synthase (PKS), a class of enzymes known for their ability to catalyze multiple rounds of chain elongation using a single set of catalytic domains.[4] In the case of enediyne biosynthesis, this iterative PKS, often referred to as PKSE, is responsible for generating a linear polyene intermediate that serves as the precursor to the cyclic enediyne structure.[5] While the precise identity of the PKSE product that leads to the Esperamicin A1 core has not been definitively established, studies on the closely related calicheamicin (B1180863) biosynthesis suggest the formation of a C15 methyl hexaenone from a β-keto acid precursor.[6]
Key Enzymatic Steps in Core Formation
The biosynthesis of the enediyne core is a multi-step process involving a cascade of enzymatic reactions. While the specific enzymes of the Esperamicin A1 pathway (EspA-F) have not all been biochemically characterized in detail, a general framework can be inferred from studies on homologous systems like Calicheamicin (CalE8) and C-1027 (SgcE).
The proposed biosynthetic pathway for the enediyne core is initiated by the iterative type I PKS, which synthesizes a linear polyketide chain. This is followed by a series of tailoring reactions, including cyclization, oxidation, and potentially halogenation, to form the bicyclic enediyne structure.
Quantitative Data on Enediyne Biosynthesis
Quantitative biochemical data for the enzymes directly involved in the Esperamicin A1 enediyne core biosynthesis is limited in the public domain. However, kinetic studies on enzymes from the homologous C-1027 biosynthetic pathway provide valuable insights into the efficiency of these catalytic steps.
Table 1: Kinetic Parameters of Key Enzymes in a Homologous Enediyne Biosynthetic Pathway (C-1027)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| SgcC4 (Aminomutase) | L-tyrosine | 23 ± 2 | 0.21 ± 0.01 | 9.1 x 103 | [1][7] |
| SgcG (ADIC dehydrogenase) | ADIC | 1.8 ± 0.2 | 0.043 ± 0.001 | 2.4 x 104 | [8] |
| SgcG (ADIC dehydrogenase) | FMN | 0.45 ± 0.06 | 0.043 ± 0.001 | 9.6 x 104 | [8] |
Note: These parameters are for enzymes from the C-1027 biosynthetic pathway and are presented as a proxy for the corresponding enzymes in the Esperamicin A1 pathway due to the high degree of homology between enediyne biosynthetic gene clusters.
Experimental Protocols
The elucidation of the Esperamicin A1 enediyne core biosynthetic pathway has relied on a combination of genetic, isotopic labeling, and biochemical experiments. Below are generalized protocols for key experimental techniques employed in this field.
Isotope Labeling Studies with 13C-Acetate
This protocol outlines the general steps for tracing the incorporation of acetate into the enediyne core.
-
Culture Preparation: Inoculate a seed culture of Actinomadura verrucosospora in a suitable medium and grow to mid-logarithmic phase.
-
Production Culture: Inoculate a production medium with the seed culture.
-
Precursor Feeding: At the onset of antibiotic production, add a sterile solution of [1-13C]acetate or [1,2-13C2]acetate to the culture to a final concentration of 0.5-1.0 g/L.
-
Fermentation: Continue the fermentation for the desired production period (typically 7-14 days).
-
Extraction: Harvest the culture broth and mycelium. Extract the esperamicin A1 using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the extracted esperamicin A1 using chromatographic techniques such as silica (B1680970) gel chromatography and HPLC.
-
NMR Analysis: Acquire 13C NMR spectra of the purified, labeled esperamicin A1.
-
Data Analysis: Compare the 13C NMR spectrum of the labeled compound with that of an unlabeled standard to determine the positions and extent of 13C incorporation.
Heterologous Expression of the Enediyne PKS Gene Cluster
This protocol provides a general workflow for expressing the enediyne biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor or E. coli.
-
Gene Cluster Cloning: Isolate genomic DNA from Actinomadura verrucosospora. Amplify the enediyne biosynthetic gene cluster using high-fidelity PCR and clone it into a suitable expression vector (e.g., a cosmid or BAC).
-
Host Transformation: Introduce the expression construct into a suitable heterologous host strain via protoplast transformation or conjugation.
-
Culture and Fermentation: Grow the recombinant host strain in a suitable production medium.
-
Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze for the production of esperamicin A1 or related intermediates using LC-MS and NMR.
In Vitro PKS Activity Assay
This protocol describes a general method for assessing the activity of the purified iterative type I polyketide synthase.
-
Enzyme Purification: Express the PKSE gene in a suitable expression system (e.g., E. coli) and purify the recombinant protein using affinity and size-exclusion chromatography.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified PKSE, the starter unit (e.g., acetyl-CoA), the extender unit (e.g., malonyl-CoA), and necessary cofactors (e.g., NADPH).
-
Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: Quench the reaction and extract the polyketide products with an organic solvent.
-
Product Analysis: Analyze the extracted products by LC-MS to identify the synthesized polyketide intermediates.
Visualizing the Pathway and Workflows
To better understand the complex relationships in the biosynthesis of the Esperamicin A1 enediyne core, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway for the Esperamicin A1 enediyne core.
Caption: Experimental workflow for isotope labeling studies.
Caption: Workflow for heterologous expression of the biosynthetic gene cluster.
Conclusion and Future Perspectives
The biosynthesis of the Esperamicin A1 enediyne core is a remarkable example of nature's synthetic ingenuity. While significant progress has been made in understanding the general pathway and the key enzymatic players, many details, particularly quantitative aspects and the precise mechanisms of the tailoring enzymes, remain to be fully elucidated. The continued application of advanced techniques in molecular biology, biochemistry, and analytical chemistry will be crucial in unraveling the remaining mysteries of this fascinating biosynthetic pathway. A deeper understanding will not only satisfy fundamental scientific curiosity but also pave the way for the bioengineering of novel enediyne analogs with improved therapeutic properties.
References
- 1. Chapter - Enediyne Natural Products: Biosynthesis and Prospect Towards Engineering Novel Antitumor Agents | Bentham Science [eurekaselect.com]
- 2. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enediyne natural products: biosynthesis and prospect towards engineering novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the esperamicin A1 trisaccharide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Properties of Esperamicin A1: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esperamicin A1 is a potent enediyne antitumor antibiotic produced by the bacterium Actinomadura verrucosospora. It belongs to a class of chromoprotein antibiotics renowned for their extremely potent cytotoxic activity against a broad spectrum of tumor cells. The remarkable potency of Esperamicin A1 has made it a subject of significant interest in the field of oncology and drug development. This technical guide provides an in-depth overview of the cytotoxic properties of Esperamicin A1, focusing on its mechanism of action, quantitative cytotoxicity data, relevant experimental protocols, and the cellular signaling pathways it triggers.
Mechanism of Action: DNA Damage through Double-Strand Breaks
The primary mechanism underlying the profound cytotoxicity of Esperamicin A1 is its ability to induce sequence-specific single- and double-strand breaks in DNA.[1] This process is initiated by the bioreduction of a methyl trisulfide group within the Esperamicin A1 molecule. This reduction triggers a cascade of intramolecular reactions, culminating in the formation of a highly reactive p-benzyne diradical. It is this diradical species that is responsible for abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage.[1]
The interaction of Esperamicin A1 with DNA is not random. The oligosaccharide side chain of the molecule plays a crucial role in its sequence-specific binding to the minor groove of the DNA helix. This targeted delivery of the DNA-damaging "warhead" enhances its efficacy and contributes to its potent antitumor activity.
Quantitative Cytotoxicity Data
While extensively documented for its high potency, comprehensive publicly available tables of IC50 values for Esperamicin A1 against a wide array of specific human tumor cell lines are limited. The available literature consistently describes its cytotoxic effects as being in the picomolar to low nanomolar range, making it one of the most potent antitumor agents discovered.
For illustrative purposes, the following table structure is provided for the presentation of such quantitative data. Researchers are encouraged to consult specific institutional or commercial databases for detailed IC50 values against their cell lines of interest.
| Cell Line | Cancer Type | IC50 (Concentration) | Assay Type | Reference |
| e.g., HL-60 | Acute Promyelocytic Leukemia | Data Not Available | e.g., MTT Assay | Citation |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | e.g., Crystal Violet Assay | Citation |
| e.g., HCT-116 | Colorectal Carcinoma | Data Not Available | e.g., MTT Assay | Citation |
| e.g., A549 | Lung Carcinoma | Data Not Available | e.g., Crystal Violet Assay | Citation |
| e.g., PC-3 | Prostate Cancer | Data Not Available | e.g., MTT Assay | Citation |
Experimental Protocols
The assessment of Esperamicin A1's cytotoxic properties relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Treat the cells with a serial dilution of Esperamicin A1 for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Crystal Violet Assay for Cell Viability
This assay is a simple and effective method for quantifying the number of adherent cells remaining after treatment.
Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Fixation: After treatment, gently wash the cells with PBS and then fix them with a suitable fixative, such as methanol (B129727) or 4% paraformaldehyde, for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add a 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid or 10% SDS, to each well to release the bound dye.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Alkaline Elution Assay for DNA Damage
This technique is used to measure DNA single- and double-strand breaks.
Principle: Cells are lysed on a filter, and the DNA is eluted with an alkaline solution. The rate of elution is proportional to the number of DNA strand breaks. Smaller DNA fragments resulting from strand breaks will elute more rapidly.
Protocol:
-
Cell Labeling and Treatment: Pre-label the cellular DNA with a radioactive tracer (e.g., [³H]thymidine). Treat the cells with Esperamicin A1.
-
Cell Lysis: Lyse the cells on a filter (e.g., polycarbonate or PVC) using a lysis solution containing detergents and proteinase K.
-
Alkaline Elution: Elute the DNA from the filter with an alkaline solution (pH 12-12.8).
-
Fraction Collection: Collect fractions of the eluate over time.
-
Quantification: Determine the amount of radioactivity in each fraction and on the filter using liquid scintillation counting.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate compared to control cells indicates the presence of DNA strand breaks.
Signaling Pathways and Visualizations
The DNA double-strand breaks induced by Esperamicin A1 trigger a cascade of cellular signaling events that ultimately lead to programmed cell death, or apoptosis. While the specific signaling pathway for Esperamicin A1 has not been fully elucidated, it is understood to follow the general DNA damage response pathway.
DNA Damage-Induced Apoptosis Pathway
The following diagram illustrates the generally accepted signaling cascade initiated by DNA double-strand breaks, which is the primary mode of action for Esperamicin A1.
Caption: DNA Damage-Induced Apoptosis Pathway initiated by Esperamicin A1.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical experimental workflow for assessing the cytotoxic properties of a compound like Esperamicin A1.
Caption: General experimental workflow for determining cytotoxicity.
Conclusion
Esperamicin A1 remains a compelling molecule for cancer research due to its extraordinary potency and well-defined mechanism of action centered on DNA damage. Understanding its cytotoxic properties through robust experimental methodologies and a clear picture of the downstream signaling pathways is crucial for its potential development as a therapeutic agent or as a tool for targeted drug delivery systems. This technical guide provides a foundational understanding for researchers and professionals in the field, highlighting the key aspects of Esperamicin A1's interaction with tumor cells and providing the necessary protocols to investigate its effects further. Further research is warranted to delineate the precise signaling cascades activated by Esperamicin A1 in various cancer contexts to fully exploit its therapeutic potential.
References
Esperamicin A1-Mediated DNA Cleavage via Bergman Cyclization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esperamicin (B1233071) A1 is a potent enediyne antitumor antibiotic with a remarkable mechanism of action centered on the sequence-specific cleavage of DNA.[1] This technical guide provides an in-depth exploration of the molecular machinery behind Esperamicin A1's activity, focusing on its activation, the pivotal Bergman cyclization, and the subsequent DNA damage cascade. The document details the quantitative aspects of its cytotoxicity and DNA cleavage, provides comprehensive experimental protocols for key assays, and visualizes the underlying molecular pathways. This guide is intended to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry, as well as professionals involved in the development of novel anticancer therapeutics.
Introduction
The enediyne class of natural products, to which Esperamicin A1 belongs, has garnered significant attention in the field of cancer research due to their extraordinary cytotoxicity against tumor cells.[1] Discovered as a fermentation product of the bacterium Actinomadura verrucosospora, Esperamicin A1's biological activity is attributed to its unique chemical architecture, featuring a highly strained ten-membered enediyne core.[1] This core structure is a molecular warhead that, upon specific activation, undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical.[1] This diradical species is responsible for the precise and lethal damage to the DNA of cancer cells, leading to apoptosis.[1] Understanding the intricate details of this process is crucial for the rational design of new enediyne-based anticancer drugs with improved efficacy and selectivity.
Mechanism of Action
The cytotoxic effects of Esperamicin A1 are initiated through a series of well-orchestrated molecular events, culminating in double-stranded DNA breaks.
Activation of the Enediyne Core
In its native state, the enediyne core of Esperamicin A1 is stable. Activation is triggered by a bioreductive cleavage of its trisulfide moiety, a reaction that can be initiated by cellular thiols such as glutathione.[1] This cleavage generates a thiol which then undergoes an intramolecular Michael addition to an α,β-unsaturated ketone within the molecule.[1] This conformational change is critical as it brings the two acetylenic arms of the enediyne core into close proximity, setting the stage for the Bergman cyclization.[1]
The Bergman Cyclization
The Bergman cyclization is a thermally or photochemically induced pericyclic reaction that converts an enediyne into a highly reactive p-benzyne diradical.[2] In the case of Esperamicin A1, the conformational change following the activation step provides the necessary proximity for the cyclization to occur under physiological conditions.[1]
Caption: The Bergman cyclization of the activated enediyne core of Esperamicin A1.
DNA Cleavage
The resulting p-benzyne diradical is a potent hydrogen-abstracting species. Esperamicin A1, through its oligosaccharide side chain, binds to the minor groove of DNA with a degree of sequence specificity.[3] This positions the diradical in close proximity to the sugar-phosphate backbone of DNA. The diradical then abstracts hydrogen atoms from the deoxyribose sugar units, leading to the formation of DNA radicals.[1] These radicals can then react with molecular oxygen, ultimately resulting in both single- and double-strand breaks in the DNA.[1]
Quantitative Data
The potency of Esperamicin A1 is reflected in its low IC50 values and its efficiency in DNA cleavage.
Table 1: Cytotoxicity of Esperamicin A1
| Cell Line | IC50 (90% cell kill) | Conditions | Reference |
| AA8 | 10 pM | Aerobic | [4] |
| AA8 | ~150 pM | Hypoxic | [4] |
Table 2: DNA Cleavage Characteristics of Esperamicin A1
| Parameter | Value/Description | Reference |
| Cleavage Sequence Preference | T > C > A > G | [2] |
| Preferred Tetranucleotide Sequences | 5'-CTCT, 5'-TCTC | [5] |
| Preferred Trinucleotide Sequences | 5'-CTC, 5'-TTC, 5'-TTT | [2] |
| Kinetic Parameter (k'/k) | 3.9 (Ratio of double- to single-strand cleavage) | [6] |
| DNA Binding Moiety | Oligosaccharide side chain | [3] |
| Binding Location | Minor groove of DNA | [3] |
Experimental Protocols
In Vitro DNA Cleavage Assay Using Agarose (B213101) Gel Electrophoresis
This protocol outlines a standard method to assess the ability of Esperamicin A1 to induce single- and double-strand breaks in plasmid DNA.
Materials:
-
Esperamicin A1
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Dithiothreitol (DTT)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye (with bromophenol blue and xylene cyanol)
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a stock solution of Esperamicin A1 in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Supercoiled plasmid DNA (final concentration, e.g., 20 µg/mL)
-
Esperamicin A1 (at desired final concentrations)
-
TE Buffer
-
-
Initiate the reaction by adding DTT to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding DNA loading dye.
-
Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide (0.5 µg/mL).
-
Load the samples into the wells of the agarose gel. Include a lane with untreated plasmid DNA as a control.
-
Perform electrophoresis at a constant voltage (e.g., 80 V) until the dye fronts have migrated an adequate distance.
-
Visualize the DNA bands under UV light and document the gel.
Analysis: The different topological forms of the plasmid DNA will be separated on the gel:
-
Form I (Supercoiled): Uncleaved plasmid, migrates fastest.
-
Form II (Nicked/Open-circular): Result of single-strand breaks, migrates slowest.
-
Form III (Linear): Result of double-strand breaks, migrates at an intermediate rate.
Quantify the intensity of each band using densitometry software to determine the percentage of each DNA form and assess the extent of single- and double-strand cleavage.
Caption: Workflow for the in vitro DNA cleavage assay.
DNA Damage Response Signaling Pathway
The double-strand breaks induced by Esperamicin A1 are potent triggers of the cellular DNA Damage Response (DDR). The primary pathway activated is the ATM-Chk2 signaling cascade.
Upon detection of a double-strand break, the MRE11-RAD50-NBS1 (MRN) complex is recruited to the site of damage. This complex then recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[7] Activated ATM, in turn, phosphorylates a number of downstream targets, including the checkpoint kinase Chk2.[7] Phosphorylated Chk2 is activated and subsequently phosphorylates effectors such as p53 and CDC25A, leading to cell cycle arrest, and in cases of extensive damage, apoptosis.[7]
Caption: ATM-Chk2 DNA damage response pathway activated by Esperamicin A1.
Conclusion
Esperamicin A1 represents a fascinating example of nature's ingenuity in chemical warfare at the molecular level. Its intricate mechanism of action, involving a bioreductive activation, a conformationally triggered Bergman cyclization, and sequence-selective DNA cleavage, offers a powerful paradigm for the development of targeted cancer therapies. This technical guide has provided a comprehensive overview of the key molecular events, quantitative data on its activity, and detailed experimental protocols to facilitate further research in this exciting area. A deeper understanding of the interactions between Esperamicin A1 and the cellular machinery will undoubtedly pave the way for the design of the next generation of enediyne-based therapeutics with enhanced tumor specificity and reduced systemic toxicity.
References
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution structure of the esperamicin A1-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA Damage Signaling Assessed in Individual Cells in Relation to the Cell Cycle Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Esperamicin A1 Antitumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esperamicin A1 is a potent enediyne antitumor antibiotic isolated from the bacterium Actinomadura verrucosospora. It belongs to a class of highly cytotoxic natural products that exhibit remarkable antitumor activity. This technical guide provides an in-depth overview of the foundational research on Esperamicin A1's antitumor effects, focusing on its mechanism of action, cellular consequences, and preclinical efficacy. The information is presented to aid researchers and drug development professionals in understanding the core principles of Esperamicin A1's activity and to provide detailed methodologies for its study.
Mechanism of Action: DNA Damage through Radical-Induced Cleavage
The primary mechanism of Esperamicin A1's antitumor activity is its ability to cause sequence-selective cleavage of double-stranded DNA.[1][2] This process is initiated by the bioreductive activation of the molecule, leading to the generation of a highly reactive diradical species.
Activation Cascade:
-
Thiol-Mediated Reduction: The activation of Esperamicin A1 is initiated by the reduction of its methyl trisulfide group, a process that can be facilitated by endogenous thiols such as glutathione.[2]
-
Michael Addition: The resulting thiolate anion undergoes an intramolecular Michael addition.[2]
-
Bergman Cyclization: This conformational change brings the two alkyne groups of the enediyne core into proximity, triggering a Bergman cyclization to form a reactive p-benzyne diradical.[2]
-
Hydrogen Abstraction: The diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.
This intricate mechanism underscores the potency of Esperamicin A1 as a DNA-damaging agent.
In Vitro Antitumor Activity
Esperamicin A1 exhibits potent cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar to low nanomolar potency.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| B16-F10 | Murine Melanoma | 0.0045 |
| HCT116 | Human Colon Carcinoma | 0.0003 |
| H2981 | Human Lung Adenocarcinoma | 0.0018 |
| MOSER | Human Rhabdomyosarcoma | 0.0083 |
| SW900 | Human Lung Carcinoma | 0.0022 |
| Data from Long et al., 1989.[3] |
Cellular Consequences of DNA Damage
The extensive DNA damage induced by Esperamicin A1 triggers a cascade of cellular responses, primarily leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
Esperamicin A1 is a potent inducer of apoptosis, or programmed cell death. The DNA strand breaks activate cellular damage sensors, initiating signaling pathways that converge on the execution of the apoptotic program.
Key Apoptotic Signaling Events:
-
Caspase Activation: The DNA damage often leads to the activation of initiator caspases, such as caspase-9 (intrinsic pathway), which in turn activate executioner caspases like caspase-3.
-
Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is disrupted, favoring the release of cytochrome c from the mitochondria.
-
p53 Activation: The tumor suppressor protein p53 is often activated in response to DNA damage, which can transcriptionally upregulate pro-apoptotic genes.
Cell Cycle Arrest
In response to DNA damage, cells activate checkpoint mechanisms to halt cell cycle progression, allowing time for DNA repair. If the damage is too severe, this arrest can become permanent, leading to senescence or apoptosis. Studies on other DNA-damaging agents suggest that Esperamicin A1 likely induces cell cycle arrest at the G1/S and/or G2/M checkpoints. This is often mediated by the p53/p21 and ATM/ATR signaling pathways.
In Vivo Antitumor Efficacy
Preclinical studies in murine models have demonstrated the potent in vivo antitumor activity of Esperamicin A1. These studies are crucial for evaluating the therapeutic potential of the compound in a physiological context.
Typical In Vivo Experimental Workflow:
-
Model Selection: Human tumor xenografts in immunocompromised mice are commonly used.
-
Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically.
-
Treatment Administration: Esperamicin A1 is administered via a clinically relevant route (e.g., intraperitoneally or intravenously).
-
Monitoring: Tumor growth is monitored over time using caliper measurements.
-
Endpoint Analysis: Tumor growth inhibition is calculated, and tissues may be collected for pharmacodynamic studies.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of Esperamicin A1.
DNA Cleavage Assay
Objective: To assess the ability of Esperamicin A1 to induce DNA strand breaks in vitro.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Esperamicin A1
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Reaction buffer (e.g., Tris-HCl, EDTA)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing plasmid DNA, Esperamicin A1 at various concentrations, and a reducing agent in the reaction buffer.
-
Incubate the reactions at 37°C for a specified time.
-
Stop the reaction by adding a loading buffer containing a tracking dye and a density agent.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed circular, and linear).
-
Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.
-
Quantify the percentage of each DNA form to determine the extent of DNA cleavage.
Cell Viability Assay (MTT or MTS Assay)
Objective: To determine the cytotoxic effect of Esperamicin A1 on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Esperamicin A1
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Esperamicin A1 for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Esperamicin A1.
Materials:
-
Cancer cell lines
-
Esperamicin A1
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cancer cells with Esperamicin A1 for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of Esperamicin A1 on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Esperamicin A1
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Esperamicin A1 for various time points.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Esperamicin A1 remains a subject of significant interest in cancer research due to its extraordinary potency and unique mechanism of action. Its ability to induce extensive DNA damage through a bioreductive activation cascade triggers robust apoptotic and cell cycle arrest responses in cancer cells. The detailed understanding of its molecular pharmacology and the availability of robust experimental protocols are essential for the continued exploration of its therapeutic potential and the development of novel enediyne-based anticancer agents.
References
Esperamicin A1: A Technical Guide to Its Biochemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Esperamicin (B1233071) A1 is a highly potent enediyne antitumor antibiotic isolated from the bacterium Actinomadura verrucosospora.[1][2] Its remarkable cytotoxicity is attributed to its unique ability to induce sequence-selective, double-stranded breaks in DNA. This technical guide provides a comprehensive overview of the fundamental biochemical and physical properties of Esperamicin A1, including detailed experimental protocols and a summary of its mechanism of action.
Core Physical and Chemical Properties
Esperamicin A1 is a complex natural product featuring a bicyclo[7.3.1]tridecadiynene core, a trisaccharide moiety, and a 2-deoxy-L-fucose-anthranilate group.[2] The enediyne core is the pharmacophore responsible for its DNA-cleaving activity.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₉H₈₀N₄O₂₂S₄ | [1] |
| Molecular Weight | 1325.5 g/mol | [1] |
| Appearance | White crystals (for a degradation product) | [3] |
| Melting Point | 223 °C (for a degradation product, 3) | [3] |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [4] |
Spectroscopic Data
The structural elucidation of Esperamicin A1 has been accomplished through various spectroscopic techniques, including UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Spectroscopy: The UV spectrum of a degradation product of Esperamicin A1 in methanol (B129727) showed only very weak absorbances above 230 nm, which is uninformative for the intact molecule.[3]
NMR Spectroscopy: Detailed ¹H and ¹³C NMR data for the intact Esperamicin A1 molecule are not fully reported in a single comprehensive source in the reviewed literature. However, NMR spectroscopy was crucial for its structural determination.[2] As an example of the complexity, the ¹³C NMR spectrum of a key degradation product (compound 3 in the reference) in CD₃CN showed the following characteristic signals for its core structure:[3]
| Carbon Atom | Chemical Shift (δ) ppm |
| C3 | 201.2 |
| C6 | 137.5 |
| C7 | 128.2 |
| C8 | 129.0 |
| C9 | 129.1 |
| C10 | 132.0 |
| C11 | 135.5 |
| C13 | 142.2 |
| C14 | 125.6 |
Biochemical Properties and Mechanism of Action
Esperamicin A1 is one of the most potent antitumor agents known.[5] Its mechanism of action involves a fascinating cascade of chemical reactions culminating in DNA cleavage.
The core mechanism is initiated by the bioreductive activation of the methyl trisulfide group, typically by a cellular thiol such as glutathione (B108866) or experimentally by dithiothreitol (B142953) (DTT).[6] This activation triggers a Michael addition, which in turn facilitates a Bergman cyclization of the enediyne core. This cyclization generates a highly reactive p-benzyne diradical.[6] The diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks and subsequent apoptosis.[1]
Esperamicin A1 binds to the minor groove of DNA, with a preference for thymidylate and cytidylate residues, particularly in oligopyrimidine sequences such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3'.[5][7]
Experimental Protocols
Isolation and Purification of Esperamicin A1
Esperamicin A1 is produced by fermentation of Actinomadura verrucosospora. The isolation and purification process generally involves solvent extraction and multiple chromatographic steps.
Note: A detailed, step-by-step protocol with specific solvents, gradients, and columns for the purification of Esperamicin A1 is proprietary and not fully available in the public domain. The above workflow represents a general approach based on the isolation of similar natural products.
In Vitro DNA Cleavage Assay
This protocol provides a general method to assess the DNA-cleaving ability of Esperamicin A1 using supercoiled plasmid DNA.
Materials:
-
Esperamicin A1
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Dithiothreitol (DTT) as an activating agent
-
Tris-HCl buffer (pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving Esperamicin A1
-
Tris-acetate-EDTA (TAE) buffer
-
DNA stain (e.g., ethidium (B1194527) bromide)
-
6x DNA loading dye
-
Deionized water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
Supercoiled Plasmid DNA: 20-50 µM (in base pairs)
-
Esperamicin A1: 5-50 µM (prepare a stock solution in DMSO)
-
DTT: 0.5-5 mM
-
Tris-HCl (pH 7.5): 30-50 mM
-
Adjust the final volume with deionized water.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding 6x DNA loading dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have adequately separated.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid DNA will be separated.
-
The conversion from form I to forms II and III indicates single- and double-strand DNA cleavage, respectively.
-
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights into sequence recognition process of esperamicin A1 and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Esperamicin A1 In Vitro DNA Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro DNA cleavage assay using Esperamicin (B1233071) A1, a potent enediyne antitumor antibiotic. The protocol is designed to be accessible to researchers in molecular biology, pharmacology, and drug development.
Introduction
Esperamicin A1 is a member of the enediyne class of natural products, known for their extraordinary potency as antitumor agents.[1][2] The cytotoxic activity of Esperamicin A1 stems from its ability to induce sequence-selective cleavage of DNA, leading to both single- and double-strand breaks.[2][3] The mechanism of action involves the bioreduction of a methyl-trisulfide group, which triggers a Bergman cyclization of the enediyne core to generate a highly reactive p-benzyne diradical.[2] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately resulting in strand scission.[2] The efficiency of this cleavage can be significantly enhanced in the presence of thiol-containing compounds.[1][3][4] This protocol details the methodology to assess the in vitro DNA cleavage activity of Esperamicin A1 using supercoiled plasmid DNA.
Principle of the Assay
The in vitro DNA cleavage assay relies on the differential migration of different topological forms of plasmid DNA through an agarose (B213101) gel. Supercoiled plasmid DNA (Form I) is the most compact and migrates fastest. A single-strand break (nick) in the DNA relaxes the supercoiling, resulting in an open-circular form (Form II) that migrates more slowly. A double-strand break linearizes the plasmid (Form III), which migrates at an intermediate rate. By incubating supercoiled plasmid DNA with Esperamicin A1 and an activating agent, and subsequently analyzing the products by agarose gel electrophoresis, the extent of DNA cleavage can be determined.
Data Presentation
The following table summarizes typical quantitative parameters for the Esperamicin A1 in vitro DNA cleavage assay.
| Parameter | Value | Reference |
| Esperamicin A1 Concentration | 10 µM | [5] |
| DNA Substrate | pBR322 Plasmid DNA | [5] |
| DNA Concentration | 225 µM (base pairs) | [5] |
| Activating Agent | Dithiothreitol (DTT) | [2][5] |
| DTT Concentration | 0.1 - 0.5 mM | [5] |
| Incubation Temperature | 37°C | [5] |
| Incubation Time | 1 - 120 minutes | [5] |
| Reaction Buffer | 10 mM Tris-HCl, pH 7.5 | [5] |
| Chelating Agents | 10 mM EDTA, 1 mM Deferoxamine | [5] |
| Analysis Method | 1% Agarose Gel Electrophoresis | [5] |
Experimental Protocols
Materials and Reagents
-
Esperamicin A1
-
Supercoiled pBR322 plasmid DNA
-
Dithiothreitol (DTT)
-
Tris-HCl
-
EDTA
-
Deferoxamine mesylate
-
Agarose
-
TAE or TBE buffer (1X)
-
6X DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain (e.g., SYBR™ Safe)
-
Nuclease-free water
-
Ethanol (B145695) (ice-cold)
-
3 M Sodium acetate
Equipment
-
Microwave or heating plate
-
Gel electrophoresis apparatus (casting tray, combs, power supply)
-
UV transilluminator or gel imaging system
-
Microcentrifuge
-
Incubator or water bath (37°C)
-
Micropipettes and sterile, nuclease-free tips
Procedure
1. Reaction Setup
-
Prepare a reaction mixture in a microcentrifuge tube containing the following components in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
10X Reaction Buffer (100 mM Tris-HCl pH 7.5, 100 mM EDTA, 10 mM Deferoxamine) to a final concentration of 1X.
-
pBR322 plasmid DNA (e.g., 0.5 µg).
-
Esperamicin A1 to the desired final concentration (e.g., 10 µM).
-
-
Include control reactions:
-
DNA only: Plasmid DNA in reaction buffer without Esperamicin A1 or DTT.
-
DNA + DTT: Plasmid DNA with DTT but without Esperamicin A1.
-
-
Initiate the cleavage reaction by adding the activating agent, DTT, to a final concentration of 0.1 mM.[5]
-
Gently mix the contents of the tube and incubate at 37°C for the desired time points (e.g., 1, 5, 10, 30, 60, and 120 minutes).[5]
2. Reaction Termination
-
Stop the reaction by adding 70 µL of ice-cold ethanol and 3 µL of 3 M sodium acetate.
-
Immediately chill the samples at -70°C in a dry ice/ethanol bath to precipitate the DNA and halt the reaction.[5]
-
Centrifuge the samples at high speed for 15-30 minutes to pellet the DNA.
-
Carefully remove the supernatant and wash the DNA pellet with 70% ethanol.
-
Air dry the pellet and resuspend it in 10-20 µL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
3. Agarose Gel Electrophoresis
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain like ethidium bromide (0.5 µg/mL).[5][6]
-
Add 6X DNA loading dye to each sample.
-
Load the samples into the wells of the agarose gel. Include a DNA ladder to estimate the size of any linear fragments.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light using a gel documentation system.[7] The supercoiled (Form I), nicked (Form II), and linear (Form III) forms of the plasmid DNA will be separated.
Mandatory Visualizations
Esperamicin A1 DNA Cleavage Mechanism
References
- 1. Esperamicin - Wikipedia [en.wikipedia.org]
- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mycologylab.org [mycologylab.org]
Application Notes and Protocols: Cytotoxicity of Esperamicin A1 using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the cytotoxicity of Esperamicin A1 using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Introduction
Esperamicin A1 is a potent enediyne antitumor antibiotic isolated from the bacterium Actinomadura verrucosospora.[1] Its mechanism of action involves the generation of a diradical species that causes sequence-selective cleavage of DNA, leading to single- and double-strand breaks and ultimately, apoptosis.[2] The extreme potency of Esperamicin A1 necessitates accurate and reproducible methods for evaluating its cytotoxic effects against various cancer cell lines.
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4] This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan crystals.[4][5]
Data Presentation: Cytotoxicity of Esperamicin A1
The following table summarizes the 50% inhibitory concentration (IC50) values of Esperamicin A1 against a panel of eukaryotic cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.[3]
| Cell Line | Description | IC50 (µg/mL) of Esperamicin A1 |
| B16-F1O | Mouse Melanoma | 0.0045 |
| HCT116 | Human Colon Carcinoma | 0.0003 |
| H2981 | Human Lung Carcinoma | 0.0018 |
| MOSER | Human Spleen Lymphocytes | 0.0083 |
| SW900 | Human Lung Carcinoma | 0.0022 |
Data extracted from Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6.[6]
Experimental Protocols
Materials
-
Esperamicin A1
-
Selected cancer cell lines (e.g., HCT116, B16-F1O)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Methods
1. Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Resuspend the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
2. Treatment with Esperamicin A1:
-
Prepare a stock solution of Esperamicin A1 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the Esperamicin A1 stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Esperamicin A1. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Esperamicin A1) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of Esperamicin A1 and determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay for Esperamicin A1.
Mechanism of MTT Reduction and Esperamicin A1 Action
Caption: Cellular mechanisms of the MTT assay and Esperamicin A1 cytotoxicity.
References
- 1. Esperamicin A1 | C59H80N4O22S4 | CID 44575615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. assaygenie.com [assaygenie.com]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for Esperamicin A1 in HCT116 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for evaluating the cytotoxic and mechanistic effects of Esperamicin A1 on the HCT116 human colon carcinoma cell line. Esperamicin A1 is a potent enediyne antitumor antibiotic known to induce DNA damage.[1][2] The protocols outlined below cover cell culture, cytotoxicity assessment, and analyses of apoptosis, cell cycle, and DNA damage.
Data Presentation
Table 1: Cytotoxicity of Esperamicin A1 on HCT116 Cells
| Treatment Group | Concentration (pM) | Incubation Time (h) | Cell Viability (%) (Mean ± SD) | IC50 (pM) |
| Control | 0 | 48 | 100 ± 4.5 | - |
| Esperamicin A1 | 1 | 48 | 85.2 ± 5.1 | \multirow{4}{*}{10} |
| Esperamicin A1 | 10 | 48 | 49.8 ± 3.9 | |
| Esperamicin A1 | 100 | 48 | 15.3 ± 2.8 | |
| Esperamicin A1 | 1000 | 48 | 2.1 ± 1.5 |
Note: The data presented are exemplary and intended for illustrative purposes.
Table 2: Apoptosis Analysis in HCT116 Cells Treated with Esperamicin A1
| Treatment Group | Concentration (pM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Esperamicin A1 | 10 | 15.7 ± 2.2 | 8.3 ± 1.1 | 24.0 ± 3.3 |
| Esperamicin A1 | 50 | 35.2 ± 4.1 | 18.9 ± 2.5 | 54.1 ± 6.6 |
Note: The data presented are exemplary and intended for illustrative purposes.
Table 3: Cell Cycle Distribution of HCT116 Cells Treated with Esperamicin A1
| Treatment Group | Concentration (pM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | 45.3 ± 3.1 | 30.1 ± 2.5 | 24.6 ± 2.8 |
| Esperamicin A1 | 10 | 30.7 ± 2.9 | 25.8 ± 2.1 | 43.5 ± 4.5 |
| Esperamicin A1 | 50 | 20.1 ± 2.4 | 15.5 ± 1.9 | 64.4 ± 5.1 |
Note: The data presented are exemplary and intended for illustrative purposes.
Experimental Protocols
HCT116 Cell Culture and Maintenance
The HCT116 cell line is an adherent human colorectal carcinoma cell line.[3]
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[3][4]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using a suitable dissociation reagent like 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating. A typical split ratio is 1:5.[4] The doubling time for HCT116 cells is approximately 25 to 35 hours.[3]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Esperamicin A1 in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Esperamicin A1 (e.g., 1 pM to 1000 pM). Include a vehicle control (medium with the same concentration of solvent used to dissolve Esperamicin A1, e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with Esperamicin A1 (e.g., 10 pM and 50 pM) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Plate HCT116 cells in 6-well plates and treat with Esperamicin A1 (e.g., 10 pM and 50 pM) for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[5]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[6]
DNA Damage Analysis (γH2AX Foci Formation)
This immunofluorescence assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[7][8]
-
Cell Seeding: Grow HCT116 cells on coverslips in a 12-well plate.
-
Treatment: Treat the cells with Esperamicin A1 (e.g., 50 pM) for a short duration (e.g., 1-4 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and then incubate with a primary antibody against γH2AX. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. The formation of distinct nuclear foci indicates DNA damage.[7]
Visualizations
Caption: Proposed signaling pathway of Esperamicin A1-induced DNA damage response in HCT116 cells.
Caption: General experimental workflow for studying Esperamicin A1 effects on HCT116 cells.
Caption: Logical relationship between Esperamicin A1 treatment and observed cellular outcomes.
References
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esperamicin - Wikipedia [en.wikipedia.org]
- 3. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 4. encodeproject.org [encodeproject.org]
- 5. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Priming and potentiation of DNA damage response by fibronectin in human colon cancer cells and tumor-derived myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Plasmid pBR322 for Esperamicin A1 DNA Scission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esperamicin (B1233071) A1 is a potent enediyne antitumor antibiotic with the ability to cause sequence-specific double-strand breaks in DNA.[1] Its mechanism of action involves an activation cascade that generates a highly reactive diradical species, which then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[1] Plasmid pBR322, a well-characterized, commercially available supercoiled DNA, serves as an excellent substrate for in vitro studies of Esperamicin A1-mediated DNA cleavage. This document provides detailed protocols and application notes for utilizing pBR322 to investigate the DNA scission properties of Esperamicin A1.
The conversion of supercoiled (Form I) pBR322 DNA to relaxed, open-circular (Form II) and linear (Form III) forms upon single- and double-strand breaks, respectively, can be readily visualized and quantified using agarose (B213101) gel electrophoresis.[2] This allows for a straightforward assessment of the drug's DNA cleaving efficiency under various conditions.
Mechanism of Esperamicin A1 DNA Scission
Esperamicin A1 requires activation to exert its DNA-cleaving effects. In the presence of a reducing agent, such as dithiothreitol (B142953) (DTT), the methyl trisulfide group in Esperamicin A1 is reduced to a thiolate anion.[1] This initiates a series of intramolecular reactions, ultimately leading to the formation of a reactive p-benzyne diradical.[1] This diradical is responsible for abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, causing strand breaks.[1] The binding of Esperamicin A1 to the minor groove of DNA is a prerequisite for this process.[3][4]
The preferential cleavage sites for Esperamicin A1 are at thymidylate and cytidylate residues, particularly within oligopyrimidine sequences such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3'.[3]
Experimental Protocols
Protocol 1: In Vitro DNA Scission Assay using pBR322 and Esperamicin A1
This protocol details the steps to assess the DNA cleavage activity of Esperamicin A1 by monitoring the conversion of supercoiled pBR322 DNA to its nicked and linearized forms.
Materials:
-
Supercoiled pBR322 plasmid DNA
-
Esperamicin A1
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
EDTA
-
Loading buffer (containing bromophenol blue and glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Distilled, deionized water
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order:
-
Tris-HCl buffer (10 mM final concentration)
-
EDTA (1 mM final concentration)
-
Supercoiled pBR322 DNA (e.g., 0.2-0.5 µg)
-
Esperamicin A1 (at desired final concentrations)
-
Distilled, deionized water to bring the volume to the desired final volume (e.g., 20 µL).
-
-
Prepare control reactions:
-
DNA only: pBR322 DNA in buffer without Esperamicin A1 and DTT.
-
DNA + DTT: pBR322 DNA with DTT but without Esperamicin A1.
-
DNA + Esperamicin A1 (no activator): pBR322 DNA with Esperamicin A1 but without DTT.
-
-
-
Initiation of Cleavage:
-
To initiate the DNA scission reaction, add DTT to a final concentration of 0.5 mM.[2] Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 15 minutes).[2] Time course experiments can be performed to analyze the kinetics of the cleavage.
-
-
Termination of Reaction:
-
Stop the reaction by adding loading buffer to the mixture. Some protocols suggest adding a chelating agent like EDTA in the loading buffer if not already present in the reaction buffer. Alternatively, the reaction can be stopped by cooling on ice and immediately proceeding to electrophoresis.[2]
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing ethidium bromide (0.5 µg/mL).[2]
-
Load the samples into the wells of the gel.
-
Run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance (e.g., 70-100 V for 1-2 hours).
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV light using a transilluminator.
-
Capture an image of the gel using a gel documentation system.
-
The different forms of pBR322 DNA will migrate as follows:
-
Form I (Supercoiled): Migrates fastest.
-
Form III (Linear): Migrates at an intermediate rate.
-
Form II (Open-circular/nicked): Migrates slowest.
-
-
Quantify the intensity of each band using densitometry software. The percentage of each form can be calculated to determine the extent of single- and double-strand breaks.
-
Data Presentation
The following tables summarize typical quantitative data obtained from Esperamicin A1 DNA scission studies with pBR322.
Table 1: Effect of Esperamicin A1 Concentration on pBR322 DNA Scission
| Esperamicin A1 (µM) | DTT (mM) | Incubation Time (min) | Incubation Temp (°C) | % Form I (Supercoiled) | % Form II (Open-circular) | % Form III (Linear) |
| 0 | 0.5 | 15 | 37 | ~100 | ~0 | ~0 |
| 10 | 0.5 | 10 | 37 | Decreased | Increased | Increased |
| 50 | 0.5 | 15 | 37 | Significantly Decreased | Increased then Decreased | Significantly Increased |
Note: The exact percentages will vary depending on the specific experimental conditions. The data in this table is illustrative based on published findings.[2]
Table 2: Effect of Reducing Agents on Esperamicin A1-mediated pBR322 DNA Cleavage
| Esperamicin A1 (µM) | Reducing Agent (0.5 mM) | Incubation Time (min) | Incubation Temp (°C) | DNA Cleavage Activity |
| 10 | Dithiothreitol (DTT) | 10 | 37 | High |
| 10 | Sodium borohydride | 10 | 37 | No significant effect |
| 10 | NADPH | 10 | 37 | No significant effect |
| 10 | L-ascorbic acid | 10 | 37 | No significant effect |
This table is based on findings that demonstrate the requirement for thiol-containing reducing agents to activate Esperamicin A1.[2]
Visualizations
Mechanism of Esperamicin A1 Activation and DNA Scission
Caption: Activation of Esperamicin A1 by a thiol to form a reactive diradical that induces DNA strand breaks.
Experimental Workflow for pBR322 DNA Scission Assay
References
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution structure of the esperamicin A1-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for handling and storing Esperamicin A1 in the lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the safe handling, storage, and experimental use of Esperamicin (B1233071) A1, an exceptionally potent enediyne antitumor antibiotic. Adherence to these protocols is crucial for ensuring personnel safety, maintaining the integrity of the compound, and achieving reproducible experimental outcomes.
Introduction
Esperamicin A1 is a natural product belonging to the enediyne class of antibiotics, known for their extraordinary cytotoxicity.[1] Its mechanism of action involves the generation of a diradical species that causes sequence-specific double-stranded breaks in DNA, leading to apoptosis.[1][2] This potent activity makes Esperamicin A1 a valuable tool in cancer research and for the development of antibody-drug conjugates (ADCs). However, its high toxicity necessitates stringent safety precautions and meticulous handling procedures in a laboratory setting.
Safety and Handling Precautions
Esperamicin A1 is extremely toxic and must be handled with extreme caution in a designated and properly equipped laboratory area.
2.1. Personal Protective Equipment (PPE)
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory.
-
Eye Protection: Chemical splash goggles and a face shield must be worn.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.
-
Respiratory Protection: A respirator should be used, especially when handling the powdered form of the compound.
2.2. Engineering Controls
-
All work with Esperamicin A1, both in solid and solution form, must be conducted in a certified chemical fume hood or a Class II biological safety cabinet.[3]
-
A designated spill kit for cytotoxic agents must be readily available.
2.3. Waste Disposal
-
All materials that come into contact with Esperamicin A1, including PPE, pipette tips, and glassware, must be treated as hazardous chemical waste.[3]
-
Contaminated materials should be placed in a designated, sealed hazardous waste container for incineration.
-
Liquid waste should be collected in a separate, clearly labeled hazardous waste bottle and disposed of according to institutional guidelines.[3]
Storage and Stability
Proper storage is critical to maintain the potency and integrity of Esperamicin A1.
3.1. Powder Form
-
Temperature: Store the lyophilized powder at -20°C or -80°C for long-term stability.[3]
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]
3.2. Stock Solutions
-
Temperature: Aliquots of the stock solution should be stored at -20°C for short-term use and -80°C for long-term storage to minimize degradation.[3][4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound. Prepare single-use aliquots.[4]
Quantitative Stability Data (General Recommendations for Enediynes)
| Condition | Storage Temperature | Recommended Duration |
| Solid (Lyophilized Powder) | -20°C or -80°C | Long-term (years) |
| Stock Solution in DMSO | -20°C | Short-term (weeks to months) |
| Stock Solution in DMSO | -80°C | Long-term (months to a year) |
Preparation of Stock Solutions
4.1. Recommended Solvent
-
Esperamicin A1 is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For cell culture experiments, it is crucial to use anhydrous, sterile DMSO.
4.2. Protocol for Preparing a 1 mM Stock Solution
-
Equilibration: Allow the vial of Esperamicin A1 powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of Esperamicin A1 powder. Due to its high potency, it is advisable to use a microbalance and handle with extreme care to avoid generating dust.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM concentration. For example, for 1 mg of Esperamicin A1 (Molecular Weight: 1325.5 g/mol ), add 754 µL of DMSO.
-
Mixing: Gently vortex the solution until the powder is completely dissolved. Visually inspect to ensure no particulates remain.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Experimental Protocols
5.1. In Vitro Cytotoxicity Assay
This protocol outlines a general method for determining the cytotoxic effects of Esperamicin A1 on cancer cell lines using a tetrazolium-based assay (e.g., MTT or WST-8).
5.1.1. Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Esperamicin A1 stock solution (1 mM in DMSO)
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
5.1.2. Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of Esperamicin A1 from the 1 mM stock solution in complete culture medium. A suggested starting concentration range is 1 pM to 1 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest Esperamicin A1 treatment).
-
Remove the medium from the wells and add 100 µL of the diluted Esperamicin A1 solutions.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.[7]
-
For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data: IC₅₀ Values
Specific IC₅₀ values for Esperamicin A1 are highly cell-line dependent and are not extensively reported in publicly available literature. Researchers should determine the IC₅₀ for their specific cell lines of interest. Based on its known potency, expected IC₅₀ values are in the picomolar to nanomolar range.
5.2. In Vitro DNA Cleavage Assay
This protocol describes a method to assess the DNA cleavage activity of Esperamicin A1 using plasmid DNA.
5.2.1. Materials
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Esperamicin A1 stock solution (1 mM in DMSO)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Nuclease-free water
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system
-
UV transilluminator
5.2.2. Protocol
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Supercoiled plasmid DNA (200-500 ng)
-
Reaction buffer to a final volume of 18 µL
-
Esperamicin A1 (diluted in reaction buffer to desired final concentrations, e.g., 1 nM to 1 µM)
-
-
Initiation of Cleavage: Add 2 µL of 100 mM DTT to each reaction tube to initiate the reaction (final concentration: 10 mM). Mix gently.
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a gel loading dye containing a chelating agent like EDTA.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the different DNA forms (supercoiled, nicked, and linear) are well separated.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analysis: Analyze the conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA. An increase in Forms II and III indicates DNA cleavage activity.
Visualizations
Signaling Pathway: Esperamicin A1 Mechanism of Action
Caption: Mechanism of Esperamicin A1-induced DNA damage and apoptosis.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of Esperamicin A1.
Experimental Workflow: DNA Cleavage Assay
Caption: Workflow for the in vitro DNA cleavage assay with Esperamicin A1.
References
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into sequence recognition process of esperamicin A1 and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Esperamicin A1 in Cancer Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esperamicin (B1233071) A1 is a potent enediyne antitumor antibiotic known for its significant cytotoxicity against a broad spectrum of cancer cell lines.[1] Its mechanism of action primarily involves the induction of single- and double-strand DNA breaks, leading to cell cycle arrest and apoptosis.[1] This document provides detailed application notes and protocols for the use of Esperamicin A1 in cancer cell culture studies, including methodologies for assessing its cytotoxic and apoptotic effects.
Mechanism of Action
Esperamicin A1 belongs to the enediyne class of antibiotics. Its cytotoxic effects are attributed to its ability to bind to the minor groove of DNA and, upon activation, to cause sequence-specific cleavage of DNA strands.[2][3] This activation can be triggered by various factors, including heat and the presence of thiols.[4] The resulting DNA damage activates cellular DNA damage response pathways, ultimately leading to programmed cell death (apoptosis).
Diagram of the Proposed Mechanism of Action of Esperamicin A1
Caption: Proposed mechanism of Esperamicin A1 activation and DNA damage induction.
Quantitative Data
Table 1: Template for IC50 Values of Esperamicin A1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (concentration) |
| e.g., HCT116 | Colon Carcinoma | e.g., 48 | User Determined |
| e.g., MCF-7 | Breast Adenocarcinoma | e.g., 48 | User Determined |
| e.g., A549 | Lung Carcinoma | e.g., 48 | User Determined |
| e.g., Saos-2 | Osteosarcoma | e.g., 72 | User Determined |
Experimental Protocols
Cell Culture
a. HCT116 Cell Line Culture Protocol
The HCT116 human colon carcinoma cell line is a commonly used model for studying the effects of anticancer drugs.[5][6]
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7][8]
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2.[6][7]
-
Subculturing:
-
When cells reach 70-90% confluency, aspirate the growth medium.
-
Briefly rinse the cell layer with Phosphate-Buffered Saline (PBS).[7]
-
Add 0.25% (w/v) Trypsin-EDTA solution and incubate until cells detach (typically within 5 minutes).[7]
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh growth medium.
-
Seed new culture vessels at a recommended density of 2 x 10^4 cells/cm².[6]
-
b. General Cell Culture Workflow
Caption: A generalized workflow for routine cell culture maintenance.
Cytotoxicity Assays
Cytotoxicity assays are essential for determining the dose-dependent effects of Esperamicin A1 on cancer cell viability.
a. MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of Esperamicin A1 and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan (B1609692) crystals.[9][10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[10][11]
b. Crystal Violet Assay Protocol
The crystal violet assay is another method to determine cell viability based on the staining of adherent cells.[12]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Staining:
-
Solubilization: Add a solubilization solution (e.g., 1% SDS) to each well to release the incorporated dye.
-
Absorbance Reading: Measure the absorbance at 570 nm.[13][15]
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Treatment: Treat cells with Esperamicin A1 at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[16]
-
Staining:
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Apoptosis Assay Workflow
Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.[19][20]
-
Incubate on ice for at least two hours or overnight at 4°C.[19][20]
-
-
Staining:
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[18]
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to investigate the effect of Esperamicin A1 on the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved PARP.[21][22]
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP), followed by incubation with a corresponding secondary antibody.
-
Detection: Detect the protein bands using an appropriate detection system.
-
Analysis: Analyze the band intensities to determine changes in protein expression. The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can provide insights into the induction of apoptosis.
DNA Damage and Apoptosis Signaling Pathway
Caption: A simplified signaling pathway from DNA damage to apoptosis.
References
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into sequence recognition process of esperamicin A1 and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution structure of the esperamicin A1-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A drug screening assay on cancer cells chronically adapted to acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 7. encodeproject.org [encodeproject.org]
- 8. dovepress.com [dovepress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. medicine.uams.edu [medicine.uams.edu]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Thiol-Mediated Activation of Esperamicin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esperamicin (B1233071) A1 is a potent enediyne antitumor antibiotic that exerts its cytotoxic effects through sequence-selective DNA cleavage.[1] Its activity is critically dependent on an activation mechanism that is greatly accelerated by the presence of thiol compounds.[2][3] This document provides detailed application notes and experimental protocols for the activation of Esperamicin A1 with various thiol-containing molecules, enabling researchers to effectively harness its DNA-damaging properties for in vitro studies.
The activation of Esperamicin A1 is initiated by the reduction of its methyltrisulfide group by a thiol-containing compound. This reduction leads to a thiolate anion, which then triggers a cascade of intramolecular reactions.[3] The key event is a Michael addition that facilitates a Bergman cyclization of the enediyne core, ultimately generating a highly reactive p-benzyne diradical. This diradical is the ultimate DNA-damaging species, capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[3] Understanding and controlling this activation process is paramount for the effective application of Esperamicin A1 in research and drug development.
Data Presentation: Thiol-Mediated Activation of Esperamicin A1
The efficiency of Esperamicin A1 activation can be influenced by the specific thiol compound used. While dithiothreitol (B142953) (DTT) is a commonly used and effective activator, other biologically relevant thiols such as glutathione (B108866) can also initiate the activation cascade. The following table summarizes the typical experimental conditions and expected relative efficiencies for the activation of Esperamicin A1 with different thiol compounds.
| Thiol Compound | Typical Concentration | Incubation Time | Incubation Temperature | Relative Activation Efficiency |
| Dithiothreitol (DTT) | 0.1 - 2 mM | 10 - 30 min | 37°C | High |
| Glutathione (GSH) | 1 - 10 mM | 15 - 60 min | 37°C | Moderate |
| L-Cysteine | 1 - 10 mM | 15 - 60 min | 37°C | Moderate to Low |
| Methyl thioglycolate | 0.5 - 5 mM | 10 - 30 min | 37°C | High |
Note: The relative activation efficiencies are illustrative and based on the general reactivity of these thiols and their roles as reducing agents. Specific efficiencies may vary depending on the experimental conditions.
Signaling Pathway of Thiol-Activated Esperamicin A1
The activation of Esperamicin A1 by a thiol compound initiates a signaling cascade that culminates in DNA double-strand breaks. This process does not involve a classical cell signaling pathway with receptors and second messengers, but rather a direct chemical activation leading to a DNA-damaging species.
Caption: Activation cascade of Esperamicin A1 by a thiol compound.
Experimental Protocols
Protocol 1: In Vitro Activation of Esperamicin A1 with Dithiothreitol (DTT) and DNA Cleavage Assay
This protocol describes the activation of Esperamicin A1 using DTT and the subsequent analysis of its DNA cleavage activity using plasmid DNA.
Materials:
-
Esperamicin A1
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
EDTA (pH 8.0)
-
Deferoxamine mesylate
-
Ethidium (B1194527) bromide or other DNA stain
-
6X DNA loading dye
-
TE buffer (Tris-EDTA)
-
Ethanol (B145695) (ice-cold)
-
Sodium acetate
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with a final volume of 20 µL.
-
Add the following components in order:
-
Tris-HCl (pH 7.5) to a final concentration of 10 mM.
-
EDTA (pH 8.0) to a final concentration of 1 mM.
-
Deferoxamine to a final concentration of 1 mM (to chelate any contaminating iron).
-
Supercoiled plasmid DNA to a final concentration of approximately 0.03 µg/µL (0.6 µg total).
-
Esperamicin A1 to the desired final concentration (e.g., 10 µM).
-
-
-
Activation and Incubation:
-
Initiate the reaction by adding DTT to a final concentration of 0.1 mM.
-
Gently mix the solution and incubate at 37°C for 15 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 70 µL of ice-cold ethanol and 2 µL of 3 M sodium acetate.
-
Immediately chill the mixture at -70°C (e.g., in a dry ice/ethanol bath) to precipitate the DNA.
-
-
DNA Precipitation and Preparation for Electrophoresis:
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the DNA.
-
Carefully remove the supernatant.
-
Wash the DNA pellet with 100 µL of 70% ethanol and centrifuge again for 5 minutes.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the DNA pellet in 10 µL of TE buffer.
-
Add 2 µL of 6X DNA loading dye.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel containing a DNA stain (e.g., ethidium bromide at 0.5 µg/mL).
-
Load the entire sample into a well of the agarose gel.
-
Run the gel at an appropriate voltage until the dye fronts have migrated sufficiently to separate the different DNA forms.
-
Visualize the DNA bands under UV light.
-
Expected Results:
-
Control (no Esperamicin A1/DTT): A prominent band corresponding to supercoiled plasmid DNA (Form I).
-
Esperamicin A1 + DTT: A decrease in the intensity of the supercoiled DNA band and the appearance of bands corresponding to nicked (Form II) and linear (Form III) DNA, indicating single- and double-strand breaks, respectively.
Experimental Workflow
The following diagram illustrates the general workflow for studying the thiol-mediated activation of Esperamicin A1 and its DNA-damaging effects.
Caption: Experimental workflow for Esperamicin A1 activation and analysis.
References
- 1. Determination of DNA cleavage specificity by esperamicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Esperamicin A1-Induced DNA Strand Breaks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esperamicin (B1233071) A1 is a potent enediyne antitumor antibiotic that induces cytotoxicity through the formation of single- and double-strand DNA breaks.[1] Its mechanism of action involves the reduction of a methyl trisulfide group, leading to the cyclization of the diynene core to form a phenylene diradical. This highly reactive species is responsible for the DNA cleavage.[1] The analysis of Esperamicin A1-induced DNA strand breaks is crucial for understanding its efficacy and for the development of novel anticancer therapies.
These application notes provide detailed protocols for the detection and quantification of DNA strand breaks induced by Esperamicin A1, utilizing established methodologies such as the comet assay, pulsed-field gel electrophoresis (PFGE), and immunofluorescence staining for γ-H2AX.
Mechanism of Action of Esperamicin A1
Esperamicin A1 belongs to the enediyne class of antibiotics, which are known for their potent DNA-damaging capabilities.[1][2] The activation of Esperamicin A1, often facilitated by reducing agents like dithiothreitol (B142953) (DTT) or cellular thiols, triggers a cascade of reactions.[1][3] This process leads to the generation of a highly reactive p-benzyne diradical, which abstracts hydrogen atoms from the deoxyribose backbone of DNA, resulting in both single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][4] Esperamicin A1 exhibits a preference for cleaving DNA at thymidylate and cytidylate residues.[2][3]
Experimental Protocols
This section details the methodologies for three key experiments to analyze Esperamicin A1-induced DNA strand breaks.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[5][6] Under alkaline conditions, the assay can detect both SSBs and DSBs, while neutral conditions are used to specifically detect DSBs.[5][7]
Protocol:
-
Cell Preparation:
-
Treat cultured cells with the desired concentrations of Esperamicin A1 for the appropriate duration. Include a positive control (e.g., hydrogen peroxide) and a negative control (vehicle-treated cells).
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (B213101) (at 37°C).
-
Pipette the mixture onto a comet slide and gently spread with a coverslip.
-
Allow the agarose to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for 1 hour at 4°C.[7]
-
-
Alkaline Unwinding and Electrophoresis (for SSBs and DSBs):
-
Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.[6][8]
-
Let the DNA unwind for 20-40 minutes at 4°C.
-
Apply a voltage of 1 V/cm for 20-30 minutes.[6]
-
-
Neutralization and Staining:
-
After electrophoresis, gently drain the buffer and neutralize the slides by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide) and incubate for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Damaged DNA will migrate from the nucleus, forming a "comet tail."[5] The intensity of the tail relative to the head is proportional to the amount of DNA damage.
-
Quantify the comet parameters (e.g., tail length, tail moment) using specialized software.
-
Pulsed-Field Gel Electrophoresis (PFGE)
PFGE is a powerful technique for the direct quantification of DNA double-strand breaks.[9][10] It separates large DNA fragments by periodically changing the direction of the electric field.[11]
Protocol:
-
Cell Preparation and Embedding in Agarose Plugs:
-
Treat cells with Esperamicin A1 as described for the comet assay.
-
Harvest and wash the cells in ice-cold PBS.
-
Resuspend the cells at a concentration of 1-5 x 10^7 cells/mL in PBS.
-
Mix the cell suspension with an equal volume of molten 1% low-melting-point agarose (at 42°C).
-
Immediately dispense the mixture into plug molds and allow to solidify at 4°C for 30 minutes.
-
-
Lysis:
-
Transfer the agarose plugs to a lysis buffer (1% SDS, 100 mM EDTA, pH 8.0, with 0.5 mg/mL proteinase K added fresh).
-
Incubate at 50°C for 48 hours, with a change of fresh lysis buffer after 24 hours.
-
-
Washing:
-
Wash the plugs four times for 1 hour each with a wash buffer (20 mM Tris, pH 8.0, 50 mM EDTA) at room temperature with gentle agitation.
-
-
Electrophoresis:
-
Load the agarose plugs into the wells of a 1% pulsed-field certified agarose gel.
-
Seal the wells with molten 0.8% agarose.
-
Perform electrophoresis using a CHEF (Contour-Clamped Homogeneous Electric Field) system. Electrophoresis conditions should be optimized based on the expected size of the DNA fragments (e.g., 6 V/cm, 14°C, 120° angle, with a switch time of 60-120 seconds for 24 hours).[12]
-
-
Staining and Quantification:
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes and destain in distilled water for 1 hour.
-
Visualize the DNA fragments under UV light.
-
Quantify the fraction of DNA that has migrated out of the well (representing broken DNA) compared to the total DNA in the lane using densitometry software.[12]
-
γ-H2AX Immunofluorescence Staining
The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is a rapid and sensitive marker for DNA double-strand breaks.[13][14] Immunofluorescence staining allows for the visualization and quantification of γ-H2AX foci, where each focus is thought to represent a single DSB.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with Esperamicin A1.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Secondary Antibody Incubation and Counterstaining:
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
-
Mounting and Imaging:
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the slides using a fluorescence or confocal microscope.
-
-
Analysis:
-
Capture images of the DAPI (blue) and γ-H2AX (green or red) channels.
-
Count the number of γ-H2AX foci per nucleus. An increase in the number of foci per cell indicates a higher level of DNA double-strand breaks.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Quantification of DNA Damage using the Comet Assay
| Treatment Group | Concentration | Mean Tail Moment (± SD) | % DNA in Tail (± SD) |
| Negative Control | 0 µM | ||
| Esperamicin A1 | X µM | ||
| Esperamicin A1 | Y µM | ||
| Positive Control | Z µM |
Table 2: Analysis of DNA Double-Strand Breaks by PFGE
| Treatment Group | Concentration | Fraction of DNA Released (FAR) (± SD) |
| Negative Control | 0 µM | |
| Esperamicin A1 | X µM | |
| Esperamicin A1 | Y µM | |
| Positive Control | (e.g., Ionizing Radiation) |
Table 3: Quantification of γ-H2AX Foci
| Treatment Group | Concentration | Mean Number of γ-H2AX Foci per Cell (± SD) |
| Negative Control | 0 µM | |
| Esperamicin A1 | X µM | |
| Esperamicin A1 | Y µM | |
| Positive Control | (e.g., Etoposide) |
Visualizations
Experimental Workflow for DNA Damage Analysis
Caption: Workflow for analyzing Esperamicin A1-induced DNA damage.
DNA Damage Response Signaling Pathway
Caption: Simplified DNA damage response pathway activated by DSBs.
References
- 1. pnas.org [pnas.org]
- 2. Esperamicin - Wikipedia [en.wikipedia.org]
- 3. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 9. Detection of DNA Double-Strand Breaks Using Pulsed-Field Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Double-Strand Breaks in Mammalian Cells Using Pulsed-Field Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Double-Strand Break Damage and Repair Assessed by Pulsed-Field Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. championsoncology.com [championsoncology.com]
- 14. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Esperamicin A1
Audience: Researchers, scientists, and drug development professionals.
Introduction Esperamicin A1 is a highly potent enediyne antitumor antibiotic produced by the bacterium Actinomadura verrucosospora.[1] As one of the most potent antitumor agents known, it functions by inducing sequence-specific cleavage of DNA, leading to single- and double-strand breaks.[2][3] The complex structure and high cytotoxicity of Esperamicin A1 necessitate a robust and high-resolution purification method to obtain material of sufficient purity for research, preclinical, and clinical studies. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of complex natural products like Esperamicin A1, offering high resolution, speed, and reproducibility.
This document provides detailed protocols and application notes for the purification of Esperamicin A1, from initial extraction from fermentation broth to final polishing using HPLC.
Mechanism of Action: DNA Cleavage by Esperamicin A1
Esperamicin A1's cytotoxic effects are attributed to its ability to cleave DNA. This process is initiated by a chemical activation cascade. The activation is greatly enhanced by the presence of mild reducing agents, such as dithiothreitol (B142953) (DTT).[1][2] The proposed mechanism involves the reduction of the methyl trisulfide group to a thiolate anion. This is followed by an intramolecular Michael addition, which brings the two alkyne groups in the enediyne core into proximity, facilitating a Bergman cyclization to form a highly reactive p-benzyne diradical.[1][2] This diradical is the active form of the drug that cleaves DNA by abstracting hydrogen atoms from the deoxyribose backbone.[2]
Caption: Proposed mechanism of Esperamicin A1 activation and DNA cleavage.
Part 1: Extraction of Crude Esperamicin A1 from Fermentation Broth
Prior to HPLC purification, Esperamicin A1 must be extracted from the fermentation culture of Actinomadura verrucosospora. The following is a generalized protocol for isolating a crude extract enriched with the target compound.
Experimental Protocol: Crude Extraction
-
Biomass Separation: Adjust the pH of the fermentation broth to approximately 4.0 with an acid (e.g., formic acid) to aid in the precipitation of cellular material.[4][5] Centrifuge the broth to separate the mycelial cake from the supernatant. Esperamicin is primarily located within the biomass.
-
Solvent Extraction: Extract the mycelial cake repeatedly with an organic solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727).[1][4] Perform this step with vigorous agitation to ensure efficient extraction.
-
Concentration: Pool the organic extracts and filter them to remove any remaining solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oily or solid residue.[4]
-
Preliminary Cleanup (Optional): The crude extract can be further enriched by adsorbing it onto silica (B1680970) gel and eluting with a solvent system of increasing polarity to remove highly polar or nonpolar impurities.[1]
Caption: General workflow for extracting crude Esperamicin A1.
Part 2: HPLC Purification of Esperamicin A1
Due to the complex nature of the crude extract, a multi-step HPLC strategy, often involving both normal-phase and reversed-phase chromatography, may be necessary to achieve high purity.
Experimental Protocol: HPLC Purification
-
Materials and Reagents:
-
Crude Esperamicin A1 extract
-
HPLC-grade acetonitrile (B52724), methanol, water
-
HPLC-grade hexane, isopropanol, ethanol
-
Additives like formic acid or trifluoroacetic acid (TFA)[6]
-
0.2 µm syringe filters
-
-
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile for reversed-phase; hexane/isopropanol for normal-phase) at a known concentration.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[7]
-
-
HPLC System and Methodologies:
-
The choice between normal-phase and reversed-phase HPLC depends on the impurities present. Reversed-phase is generally effective for separating compounds based on hydrophobicity, while normal-phase separates based on polarity.[8]
-
A gradient elution is typically required to resolve the complex mixture in the crude extract.[9]
-
Table 1: Suggested Starting Conditions for Normal-Phase HPLC (NP-HPLC)
| Parameter | Specification |
| Column | Silica or Diol bonded phase, 5 µm, 250 x 10 mm (Semi-preparative) |
| Mobile Phase A | Hexane |
| Mobile Phase B | Isopropanol:Ethanol (1:1 v/v) |
| Gradient | 5% B to 50% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV Diode Array Detector (DAD) at 254 nm and 280 nm |
| Injection Volume | 100 - 500 µL (dependent on concentration and column capacity) |
Table 2: Suggested Starting Conditions for Reversed-Phase HPLC (RP-HPLC)
| Parameter | Specification |
| Column | C18 or Phenyl-Hexyl bonded phase, 5 µm, 250 x 10 mm (Semi-preparative)[10] |
| Mobile Phase A | Water with 0.1% Formic Acid[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |
| Gradient | 30% B to 95% B over 40 minutes |
| Flow Rate | 3.5 mL/min |
| Detection | UV Diode Array Detector (DAD) at 254 nm and 280 nm |
| Injection Volume | 100 - 500 µL (dependent on concentration and column capacity) |
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the peaks of interest using an automated fraction collector. Collect the main peak corresponding to Esperamicin A1, ensuring to separate it from closely eluting impurities.[6]
-
-
Post-Purification Analysis:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Confirm the identity and mass of the purified compound using Mass Spectrometry (LC-MS).
-
Pool the pure fractions, concentrate under reduced pressure, and lyophilize to obtain pure Esperamicin A1 as a solid.
-
Caption: Workflow for the HPLC purification and analysis of Esperamicin A1.
Conclusion
The purification of Esperamicin A1 is a challenging but critical process for enabling its study as a potent antitumor agent. A systematic approach involving efficient initial extraction from the fermentation broth followed by optimized HPLC is essential. The protocols and methods outlined in this note, utilizing both normal-phase and reversed-phase chromatography, provide a robust framework for researchers to develop a tailored purification strategy, ultimately yielding high-purity Esperamicin A1 suitable for advanced biological and pharmacological investigations.
References
- 1. pnas.org [pnas.org]
- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esperamicin - Wikipedia [en.wikipedia.org]
- 4. Discovery of Alternative Producers of the Enediyne Antitumor Antibiotic C-1027 with High Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Normal phase and reverse phase HPLC-UV-MS analysis of process impurities for rapamycin analog ABT-578: application to active pharmaceutical ingredient process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of 11 antibiotics and their main metabolites from four different groups by reversed-phase high-performance liquid chromatography-diode array-fluorescence (HPLC-DAD-FLD) in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Esperamicin A1 Solutions for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esperamicin A1 is a highly potent enediyne antitumor antibiotic isolated from the bacterium Actinomadura verrucosospora.[1] Its remarkable cytotoxicity is attributed to its ability to cause DNA single and double-strand breaks, leading to cell cycle arrest and apoptosis.[1][2] These characteristics make Esperamicin A1 a valuable tool in cancer research and for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the preparation and use of Esperamicin A1 solutions in cell-based assays. Adherence to these guidelines is crucial for obtaining accurate, reproducible, and meaningful experimental results.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Esperamicin A1 is essential for its proper handling and use in cell-based assays.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₅₉H₈₀N₄O₂₂S₄ | [3] |
| Molecular Weight | 1325.54 g/mol | [3] |
| Appearance | Solid | General Knowledge |
| Solubility | Soluble in DMSO at 10 mM | [3] |
| Storage (Powder) | Store at -20°C, protected from light. | [3] |
| Stability | Light-sensitive; enediyne antibiotics can lose DNA breakage activity after 30 minutes of light exposure. Stable for >9 months as a solid or in solution when stored properly at 0°C. | [4][5] |
Handling Precautions:
-
Esperamicin A1 is extremely cytotoxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All handling of the compound, especially in its powdered form, should be performed in a certified chemical fume hood.
-
Due to its light sensitivity, all solutions containing Esperamicin A1 should be protected from light by using amber vials or by wrapping containers in aluminum foil.[4]
Mechanism of Action: DNA Damage, Cell Cycle Arrest, and Apoptosis
Esperamicin A1 exerts its cytotoxic effects through a well-defined mechanism of action that culminates in programmed cell death.
-
DNA Intercalation and Activation: The planar aromatic chromophore of Esperamicin A1 facilitates its intercalation into the minor groove of DNA.[2]
-
Formation of a Diradical Species: Following intercalation, the enediyne core of Esperamicin A1 undergoes a Bergman cyclization, a process that is enhanced by reducing agents, to form a highly reactive p-benzyne diradical.[2]
-
DNA Cleavage: This diradical species abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single and double-strand breaks.[1]
-
Induction of G2/M Cell Cycle Arrest: The extensive DNA damage triggers the G2/M DNA damage checkpoint. This checkpoint is a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis.[6] Key proteins involved in this process include:
-
p53: A tumor suppressor protein that is activated in response to DNA damage.
-
p21Waf1/Cip1: A cyclin-dependent kinase inhibitor (CDKI) whose transcription is induced by p53. p21 binds to and inhibits the activity of the Cyclin B-Cdc2 complex.[5][7][8]
-
Cyclin B-Cdc2 Complex: The primary driver of entry into mitosis. Inhibition of this complex by p21 prevents the cell from progressing from the G2 to the M phase.[3][7]
-
-
Initiation of Apoptosis: If the DNA damage is too severe to be repaired, the cell is targeted for apoptosis (programmed cell death). This process is mediated by a cascade of enzymes called caspases and is regulated by the Bcl-2 family of proteins.[9][10][11]
-
Bcl-2 Family: This family of proteins includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The balance between these proteins determines the cell's susceptibility to apoptosis. Esperamicin A1-induced DNA damage can lead to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.[10][11]
-
Caspase Activation: The apoptotic signal leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). Activated caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis.[10][12]
-
Experimental Protocols
Preparation of a 10 mM Esperamicin A1 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Esperamicin A1 in dimethyl sulfoxide (B87167) (DMSO). This concentrated stock solution is then used to prepare working solutions for cell-based assays.
Materials:
-
Esperamicin A1 powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated precision balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the Esperamicin A1 powder and DMSO to come to room temperature before use to prevent condensation.
-
Weighing Esperamicin A1: In a sterile, light-protected microcentrifuge tube, carefully weigh out the desired amount of Esperamicin A1 powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.326 mg of Esperamicin A1.
-
Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the tube containing the Esperamicin A1 powder. For a 10 mM solution, add 100 µL of DMSO for every 1.326 mg of powder.
-
Ensuring Complete Dissolution: Vortex the solution gently until the Esperamicin A1 is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
Materials:
-
10 mM Esperamicin A1 stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes and pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM Esperamicin A1 stock solution at room temperature, protected from light.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of Esperamicin A1 used in your experiment. This will account for any potential effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell-Based Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Esperamicin A1 working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of Esperamicin A1 (and a vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The cytotoxic activity of Esperamicin A1 is typically reported as the half-maximal inhibitory concentration (IC₅₀). The following table provides a summary of reported IC₅₀ values for Esperamicin A1 in various human cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as cell line, incubation time, and assay method.
| Cell Line | Cancer Type | IC₅₀ (pM) | Source(s) |
| HCT116 | Colon Carcinoma | Data not available in a consolidated format | [2] |
| B16-F10 | Murine Melanoma | Data not available in a consolidated format | [2] |
| MOSER | Human Colon Adenocarcinoma | Data not available in a consolidated format | [2] |
| SW900 | Human Lung Carcinoma | Data not available in a consolidated format | [2] |
Note: While specific picomolar IC₅₀ values for individual cell lines were not found in a consolidated table within the provided search results, the extreme potency of Esperamicin A1 is well-documented, with effective concentrations in the picomolar range.[2] Researchers should perform dose-response experiments to determine the precise IC₅₀ for their specific cell line and experimental conditions.
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of Esperamicin A1.
Signaling Pathway of Esperamicin A1-Induced Cell Death
Caption: Esperamicin A1 induces DNA damage, leading to G2/M arrest and apoptosis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of p21 in G2/M Promotes Cyclin B-Cdc2 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. mdpi.com [mdpi.com]
- 6. MTT Assay [protocols.io]
- 7. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of p21Cip1/Waf1 at Both the G1/S and the G2/M Cell Cycle Transitions: pRb Is a Critical Determinant in Blocking DNA Replication and in Preventing Endoreduplication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2 family members do not inhibit apoptosis by binding the caspase activator Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 12. A1 is induced by pathogen ligands to limit myeloid cell death and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low efficacy of Esperamicin A1 in experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low efficacy with Esperamicin (B1233071) A1 in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Esperamicin A1?
A1: Esperamicin A1 is a potent enediyne antitumor antibiotic.[1] Its mechanism centers on causing DNA damage. The molecule is activated within the cell, leading to the formation of a highly reactive diradical species.[1] This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, resulting in both single- and double-strand breaks.[1] This DNA damage ultimately triggers cell death.
Q2: How should I properly store and handle Esperamicin A1 to maintain its potency?
A2: Due to the reactive nature of the enediyne core, proper storage and handling are critical for maintaining the efficacy of Esperamicin A1. It is highly recommended to:
-
Storage Temperature: Store the lyophilized powder or stock solutions at -20°C or lower for long-term stability.
-
Light Sensitivity: Protect the compound from light by using amber vials and minimizing exposure during experiments.
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot into smaller volumes for single-use to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the role of reducing agents in Esperamicin A1's activity?
A3: The activation of Esperamicin A1 to its DNA-cleaving form is significantly enhanced by the presence of mild reducing agents, such as dithiothreitol (B142953) (DTT).[1] These agents are thought to reduce the methyl trisulfide group, which initiates the conformational change (Bergman cyclization) that generates the reactive phenylene diradical responsible for DNA cleavage.[1]
Q4: Are there specific DNA sequences that Esperamicin A1 preferentially targets?
A4: Yes, Esperamicin A1 does not cleave DNA randomly. It shows a preference for cleaving at thymidylate (T) and cytidylate (C) residues, particularly within oligopyrimidine sequences like 5'-CTC, 5'-TTC, and 5'-TTT.[2]
Data Presentation
The cytotoxic activity of Esperamicin A1 varies across different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Esperamicin A1 (espA) and some of its analogs in several eukaryotic cell lines.
| Analog | B16-F10 (µg/ml) | HCT116 (µg/ml) | H2981 (µg/ml) | MOSER (µg/ml) | SW900 (µg/ml) |
| espA | 0.0045 | 0.0003 | 0.0018 | 0.0083 | 0.0022 |
| espC | 0.85 | 0.067 | 0.71 | 1.5 | 1.04 |
| espD | 12.0 | 1.0 | 8.0 | 25.0 | 15.0 |
| espE | >25.0 | 30.0 | >25.0 | >25.0 | >25.0 |
| espX | 0.9 | 0.15 | 1.5 | 3.5 | 2.5 |
| espZ | 2.0 | 0.6 | 5.0 | 10.0 | 8.0 |
| Data sourced from Long, B. H., et al. (1989). PNAS.[3] |
Troubleshooting Guide for Low Efficacy
This guide provides a systematic approach to troubleshooting experiments where Esperamicin A1 shows lower-than-expected activity.
Issue: Little to no cytotoxicity or DNA cleavage observed.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is for determining the IC50 value of Esperamicin A1 in an adherent cancer cell line.
Materials:
-
Esperamicin A1
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 1 mM stock solution of Esperamicin A1 in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from picomolar to micromolar.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of Esperamicin A1. Include a vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Protocol 2: In Vitro DNA Cleavage Assay
This protocol assesses the ability of Esperamicin A1 to induce strand breaks in plasmid DNA.
Materials:
-
Esperamicin A1
-
Anhydrous DMSO
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Nuclease-free water
-
TAE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup (on ice):
-
In a microfuge tube, combine the following in order:
-
Nuclease-free water (to a final volume of 20 µL)
-
2 µL of 10x Reaction Buffer
-
1 µg of supercoiled plasmid DNA
-
DTT to a final concentration of 1 mM
-
Esperamicin A1 to the desired final concentration (e.g., 10 nM - 1 µM)
-
-
-
Incubation:
-
Mix gently and incubate at 37°C for 1 hour. Protect the reaction from light.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of DNA loading dye containing EDTA.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE buffer containing a DNA stain.
-
Load the entire reaction mixture into a well.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
-
Visualization:
-
Visualize the DNA bands under UV light.
-
Assess the conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA, which indicates single- and double-strand breaks, respectively.
-
Signaling Pathways and Logical Relationships
Esperamicin A1 Mechanism of Action and Downstream Cellular Response
Esperamicin A1's primary action is the direct cleavage of DNA. This damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).
References
Optimizing Esperamicin A1 Concentration for Cytotoxicity Assays: A Technical Support Guide
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Esperamicin A1 in cytotoxicity assays. Esperamicin A1 is an exceptionally potent enediyne antitumor antibiotic known for its ability to cause DNA double-strand breaks, leading to cell death.[1] Accurate determination of its cytotoxic effects requires careful optimization of experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Esperamicin A1?
A1: Esperamicin A1 belongs to the enediyne class of antibiotics. Its cytotoxic effects stem from its ability to induce single- and double-strand breaks in DNA.[1] The molecule undergoes activation, leading to the formation of a highly reactive diradical species. This diradical abstracts hydrogen atoms from the DNA backbone, initiating a cascade of reactions that results in cleavage of the DNA strands.[1]
Q2: What is a recommended starting concentration range for Esperamicin A1 in a cytotoxicity assay?
A2: Due to its extreme potency, it is recommended to start with a very low concentration range. A preliminary dose-response experiment should be performed to determine the optimal range for your specific cell line. A broad starting range could be from picomolar (pM) to low nanomolar (nM) concentrations.
Q3: How should I prepare and store Esperamicin A1 stock solutions?
A3: Esperamicin A1 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to minimize the final DMSO concentration in your cell culture to avoid solvent-induced cytotoxicity (ideally ≤ 0.1%). Store the DMSO stock solution at -20°C or -80°C, protected from light and moisture to prevent degradation.
Q4: Which cell viability assay is most suitable for use with Esperamicin A1?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and reliable colorimetric method for assessing cell viability and can be used with Esperamicin A1. This assay measures the metabolic activity of viable cells. Other assays that measure cell membrane integrity (e.g., LDH release) or ATP content can also be employed.
Data Presentation
Due to the limited availability of comprehensive public data sets of IC50 values for Esperamicin A1 across a wide range of cancer cell lines, a generalized table is provided below to guide initial experimental design. Researchers must determine the precise IC50 for their specific cell lines empirically.
| Cell Line Category | Expected IC50 Range (Molar) | Notes |
| Highly Sensitive (e.g., certain leukemia, lymphoma lines) | 10⁻¹² - 10⁻¹⁰ M | Start with very low picomolar concentrations. |
| Moderately Sensitive (e.g., some solid tumor lines) | 10⁻¹⁰ - 10⁻⁸ M | A broader range in the sub-nanomolar to low nanomolar scale may be necessary. |
| Less Sensitive / Resistant | > 10⁻⁸ M | Higher concentrations may be required, but insolubility and off-target effects should be considered. |
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay with Esperamicin A1
This protocol provides a framework for determining the cytotoxic effects of Esperamicin A1.
Materials:
-
Esperamicin A1
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Appropriate cancer cell line and complete culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Preparation of Esperamicin A1 Dilutions:
-
Prepare a concentrated primary stock solution of Esperamicin A1 in DMSO (e.g., 1 mM).
-
Perform serial dilutions of the primary stock in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to prepare 2X concentrated solutions of each dilution.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of each Esperamicin A1 dilution to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Esperamicin A1 concentration) and a no-treatment control (medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Esperamicin A1 concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No cytotoxic effect observed | 1. Esperamicin A1 concentration is too low.2. Cell line is resistant.3. Insufficient incubation time.4. Degraded Esperamicin A1 stock. | 1. Test a higher concentration range (e.g., up to the micromolar range, though unlikely to be necessary).2. Use a positive control (e.g., another known cytotoxic agent) to confirm cell sensitivity.3. Increase the incubation time (e.g., 72 hours).4. Prepare a fresh stock solution of Esperamicin A1. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors during drug dilution or reagent addition.3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and be meticulous with technique.3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of Esperamicin A1 in culture medium | 1. Exceeding the solubility limit of the compound in the aqueous medium.2. High final concentration of the drug. | 1. Ensure the primary stock in DMSO is fully dissolved before diluting in medium.2. Test lower concentrations. If high concentrations are necessary, consider the limitations of in vitro solubility. |
| Unexpectedly high cytotoxicity in vehicle control | 1. DMSO concentration is too high.2. Contamination of the cell culture. | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%).2. Regularly check cell cultures for signs of contamination. |
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the IC50 of Esperamicin A1 using an MTT assay.
Signaling Pathway of Esperamicin A1-Induced DNA Damage Response
Caption: Simplified pathway of the DNA damage response initiated by Esperamicin A1.
References
Technical Support Center: Managing and Identifying Off-Target Effects of Esperamicin A1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing and identifying the off-target effects of Esperamicin A1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Esperamicin A1?
A1: Esperamicin A1 is a potent enediyne antitumor antibiotic.[1][2] Its primary mechanism of action involves binding to the minor groove of DNA and, upon activation, causing sequence-specific single- and double-strand breaks.[1][2] This DNA damage ultimately triggers programmed cell death, or apoptosis.[1]
Q2: What are the known on-target effects of Esperamicin A1 that I should expect to observe?
A2: The primary on-target effects of Esperamicin A1 are directly related to its DNA-damaging activity. Researchers should expect to observe:
-
Increased DNA strand breaks.
-
Activation of the DNA damage response (DDR) pathway.
-
Induction of apoptosis, often characterized by caspase activation.
-
Cell cycle arrest, typically at the G2/M checkpoint, as the cell attempts to repair DNA damage before proceeding with mitosis.
Q3: What are the known off-target effects of Esperamicin A1?
A3: Currently, there is limited specific documentation on the off-target effects of Esperamicin A1 in the scientific literature. Its high potency and primary mechanism of DNA cleavage have been the main focus of research. However, like many potent small molecules, it is plausible that Esperamicin A1 interacts with other cellular components. Identifying these potential off-target effects is a critical step in understanding its complete biological activity and potential for toxicity.
Q4: Why is it important to investigate the off-target effects of Esperamicin A1?
A4: Investigating off-target effects is crucial for several reasons:
-
Understanding Unexpected Phenotypes: Off-target interactions can explain unexpected experimental results or cellular phenotypes that are not directly attributable to DNA damage.
-
Toxicity Profile: Unidentified off-target effects can contribute to cellular toxicity, which is a major concern in drug development.
-
Therapeutic Index: A comprehensive understanding of both on- and off-target effects helps in determining the therapeutic window of the compound.
-
Mechanism of Action Refinement: Identifying off-target interactions can provide a more complete picture of the drug's mechanism of action.
Q5: What are the general strategies to identify potential off-target effects of a compound like Esperamicin A1?
A5: Several unbiased, system-wide approaches can be employed:
-
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Label-Free Quantification (LFQ) can identify changes in protein abundance or thermal stability upon drug treatment, suggesting potential protein targets.
-
Differential Gene Expression Analysis: RNA-sequencing (RNA-Seq) can reveal changes in the transcriptome that are not directly related to the canonical DNA damage response, pointing towards other affected signaling pathways.
-
Kinase Profiling: Since kinases are common off-target candidates for many drugs, performing a kinase screen can identify any unintended interactions with the kinome.[3][4][5]
-
Phenotypic Screening: High-content screening with a library of cell lines and readouts can uncover unexpected cellular responses.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with Esperamicin A1, with a focus on distinguishing on-target from potential off-target effects.
| Observed Problem | Potential Cause (On-Target) | Potential Cause (Off-Target) | Recommended Troubleshooting Steps |
| Higher than expected cytotoxicity at low concentrations. | The cell line is highly sensitive to DNA damage. | Esperamicin A1 may be inhibiting a critical survival pathway or protein. | 1. Perform a dose-response curve in multiple cell lines to assess sensitivity. 2. Confirm DNA damage at these concentrations using a Comet assay or γ-H2AX staining. 3. Conduct a proteomics study to identify changes in protein expression related to cell survival pathways. |
| Apoptosis is induced, but with atypical kinetics or morphology. | The specific cell line utilizes a less common apoptotic pathway in response to DNA damage. | The drug may be directly activating an apoptotic pathway independent of DNA damage (e.g., by binding to a receptor or a caspase). | 1. Measure the activity of initiator caspases (caspase-8, -9) and executioner caspases (caspase-3/7) over a time course. 2. Use inhibitors of specific caspases to determine the pathway. 3. Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2 family members) via Western blot. |
| Significant changes in gene expression unrelated to the DNA damage response are observed. | The DNA damage response can have broad, indirect effects on transcription. | Esperamicin A1 may be interacting with transcription factors or other nuclear proteins. | 1. Perform pathway analysis on the differentially expressed genes to identify enriched pathways. 2. Validate the expression changes of key genes using qRT-PCR. 3. Investigate potential interactions with transcription factors using techniques like ChIP-seq if a specific pathway is implicated. |
| Inconsistent results between different cell lines. | Cell lines have varying efficiencies in DNA repair mechanisms. | The off-target protein(s) may be expressed at different levels in the cell lines. | 1. Characterize the DNA repair capacity of the cell lines being used. 2. Perform a baseline proteomic analysis of the different cell lines to compare the expression of potential off-target candidates. |
Experimental Protocols & Methodologies
Here are detailed protocols for key experiments to assess the on- and off-target effects of Esperamicin A1.
Assessment of On-Target DNA Damage
This assay measures DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (with strand breaks) migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation:
-
Treat cells with Esperamicin A1 at various concentrations and time points. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of the cell suspension with 100 µL of low-melting-point agarose at 37°C.
-
Pipette the mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslip and immerse the slides in a cold lysis buffer (containing high salt and detergents) for 1-2 hours at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes at 4°C to unwind the DNA.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage using image analysis software to measure the tail length and intensity.
-
This method specifically detects DNA double-strand breaks (DSBs).
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γ-H2AX) at the sites of DSBs. This phosphorylation can be detected using a specific antibody, and the resulting foci can be visualized and quantified.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with Esperamicin A1.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-γ-H2AX) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence or confocal microscope.
-
Count the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DSBs.
-
Characterizing Cellular Response
This assay measures cell viability by assessing metabolic activity.
Principle: Resazurin (B115843), a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Esperamicin A1 for the desired duration.
-
Resazurin Addition: Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C.[1][6][7][8]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.[1][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This assay quantifies the activity of key executioner caspases in apoptosis.
Principle: A luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3 and -7, is added to the cells.[9] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[9]
Protocol:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with Esperamicin A1.
-
Reagent Preparation and Addition: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well and mix.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Identifying Off-Target Effects
This workflow outlines the general steps for identifying protein expression changes.
Principle: Compare the proteomes of cells treated with Esperamicin A1 to control-treated cells to identify proteins with altered abundance.
Protocol:
-
Sample Preparation (SILAC or Label-Free):
-
SILAC: Grow two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine). Treat one population with Esperamicin A1 and the other with the vehicle.
-
Label-Free: Treat separate cell cultures with either Esperamicin A1 or the vehicle.
-
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Mass Spectrometry (LC-MS/MS): Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry.
-
Data Analysis:
-
Identify and quantify the peptides and proteins in each sample.
-
For SILAC, calculate the heavy/light ratios for each protein.
-
For label-free, compare the peak intensities or spectral counts for each protein between the treated and control groups.
-
Identify proteins with statistically significant changes in abundance as potential off-target interactors or downstream effectors.
-
This workflow describes the general process for analyzing transcriptomic changes.
Principle: Compare the transcriptomes of Esperamicin A1-treated and control cells to identify differentially expressed genes and affected pathways.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with Esperamicin A1 and a vehicle control. Extract total RNA of high quality.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, and conversion to cDNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Perform quality control of the sequencing reads.
-
Align the reads to a reference genome.
-
Quantify the expression level of each gene.
-
Perform differential expression analysis to identify genes with significant changes in expression.
-
Use pathway analysis tools to identify biological pathways that are enriched in the set of differentially expressed genes.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target mechanism and potential off-target interactions of Esperamicin A1.
Caption: Workflow for identifying off-target effects of Esperamicin A1.
Caption: Intrinsic apoptosis pathway induced by DNA damage.
References
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Drug Discovery: Impact of Open Science and Artificial Intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Heat shock potentiates aminoglycosides against gram-negative bacteria by enhancing antibiotic uptake, protein aggregation, and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome Mining for New Enediyne Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Fermentation and Production of Esperamicin A1
Welcome to the technical support center for the fermentation and production of Esperamicin A1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the fermentation of Actinomadura verrucosospora and the subsequent production of Esperamicin A1.
Issue 1: Low Yield of Esperamicin A1
Question: My Actinomadura verrucosospora culture is growing, but the final yield of Esperamicin A1 is consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low yields of Esperamicin A1 are a common challenge and can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Optimize Fermentation Medium: The composition of the culture medium is critical for secondary metabolite production.
-
Carbon and Nitrogen Sources: While glucose is a common carbon source, some actinomycetes exhibit enhanced production with alternative sources like starch or glycerol. Similarly, the type and concentration of the nitrogen source can significantly impact yield. Experiment with different carbon-to-nitrogen ratios.
-
Phosphate (B84403) Levels: High concentrations of phosphate can suppress the biosynthesis of secondary metabolites in many actinomycetes. Try reducing the phosphate concentration in your production medium.
-
-
Control Fermentation Parameters: Physical parameters must be tightly controlled for optimal production.
-
pH: Most actinomycetes favor a neutral to slightly alkaline initial pH, typically around 7.0. Monitor and control the pH throughout the fermentation process.
-
Temperature: The optimal temperature for many Actinomadura species is in the range of 25-30°C. Verify that your incubator or bioreactor is maintaining a stable temperature within this range.
-
Aeration: Inadequate aeration can be a limiting factor. Ensure sufficient oxygen supply by optimizing the shaking speed in flasks or the agitation and aeration rates in a bioreactor.
-
-
Product Instability: Esperamicin A1 is known to be unstable, and degradation can occur during the active production phase.[1]
-
In-situ Product Removal: Consider adding a neutral resin, such as Diaion HP-20, to the fermentation broth. This can help to adsorb the produced Esperamicin A1, protecting it from degradation and potentially increasing the final yield by over 50%.[1]
-
-
Precursor Biosynthesis: Esperamicin A1 biosynthesis is partially dependent on the polyketide pathway.[1]
-
Precursor Feeding: While the addition of cerulenin (B1668410), a polyketide synthase inhibitor, has been shown to decrease production, this highlights the importance of the polyketide pathway.[1] Ensuring an adequate supply of precursors for this pathway, such as acetate (B1210297) and propionate, may be beneficial.
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: After purification, I am observing significant impurities alongside Esperamicin A1 in my HPLC analysis. How can I identify and minimize these impurities?
Answer: Impurity profiling is a critical aspect of pharmaceutical production. Impurities can arise from the fermentation process, degradation of the target molecule, or the purification process itself.
-
Identify the Impurities:
-
LC-MS/MS Analysis: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the molecular weights of the impurities. Fragmentation patterns can help in elucidating their structures.
-
Reference Standards: If known impurities or degradation products of Esperamicin A1 are available, use them as reference standards in your HPLC analysis for positive identification.
-
-
Minimize Impurity Formation during Fermentation:
-
Optimize Harvest Time: The production of impurities may vary with the age of the culture. Perform a time-course study to identify the optimal harvest time that maximizes Esperamicin A1 concentration while minimizing impurity levels.
-
Control Precursor Supply: An imbalance in precursor molecules for biosynthesis can sometimes lead to the formation of related but undesired compounds. Ensure a balanced medium composition.
-
-
Optimize Purification Protocol:
-
Chromatographic Selectivity: If co-eluting impurities are an issue, adjust the HPLC method. This can include changing the stationary phase (e.g., using a different C18 column or a phenyl-hexyl column), modifying the mobile phase composition and gradient, or adjusting the pH of the mobile phase.
-
Multi-step Purification: A single purification step is often insufficient. Employ orthogonal purification techniques, such as a combination of reversed-phase chromatography, ion-exchange chromatography, and size-exclusion chromatography, to effectively remove impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended fermentation medium for Actinomadura verrucosospora to produce Esperamicin A1?
A1: While a chemically defined medium has been used for the production of novel esperamicins, a complex medium is often employed for higher yields. A typical starting point for actinomycete fermentation includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and trace elements. Optimization of the specific concentrations of these components is crucial for maximizing Esperamicin A1 production.
Q2: How can I quantify the concentration of Esperamicin A1 in my fermentation broth?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of Esperamicin A1. A reversed-phase C18 column is typically used with a gradient elution of acetonitrile (B52724) and water or a buffer solution. The detection wavelength can be set based on the UV absorbance maxima of Esperamicin A1. It is essential to create a standard curve with a purified Esperamicin A1 standard of known concentration for accurate quantification.
Q3: What are the optimal storage conditions for Esperamicin A1 to prevent degradation?
A3: Due to its instability, Esperamicin A1 should be stored under controlled conditions. As a solid, it should be kept in a tightly sealed container at low temperatures (e.g., -20°C or -80°C) and protected from light. In solution, its stability is pH and temperature-dependent. It is advisable to prepare solutions fresh and use them immediately. If short-term storage in solution is necessary, it should be at a low temperature and a pH where the molecule exhibits maximum stability, which would need to be determined experimentally.
Q4: Can I use a different microbial strain for the production of Esperamicin A1?
A4: Esperamicin A1 is a natural product originally isolated from Actinomadura verrucosospora. While it might be possible to heterologously express the Esperamicin A1 biosynthetic gene cluster in a different host, such as a model Streptomyces species, this would be a significant genetic engineering undertaking and is not a straightforward substitution. For routine production, using the native producer, Actinomadura verrucosospora, is recommended.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference/Note |
| Esperamicin A1 Yield Enhancement | No additive | 1% Diaion HP-20 resin | - | Addition of resin enhanced production by 53%[1] |
| Effect of Cerulenin (Polyketide Inhibitor) | Control (no cerulenin) | 0.25-1.0 mM Cerulenin | - | Addition of cerulenin led to a net decrease in production[1] |
Experimental Protocols
Protocol 1: Quantification of Esperamicin A1 in Fermentation Broth using HPLC-UV
1. Objective: To quantify the concentration of Esperamicin A1 in a fermentation broth sample.
2. Materials:
- Fermentation broth sample
- Esperamicin A1 standard of known concentration
- Methanol (B129727) (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- Syringe filters (0.22 µm)
- HPLC vials
3. Equipment:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Analytical balance
- Vortex mixer
- Centrifuge
4. Procedure:
- Sample Preparation:
- Extract 1 mL of the fermentation broth.
- Add 1 mL of methanol to the broth to precipitate proteins and extract Esperamicin A1.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet cell debris and precipitated proteins.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- Standard Preparation:
- Prepare a stock solution of Esperamicin A1 in methanol at a concentration of 1 mg/mL.
- Perform serial dilutions of the stock solution with methanol to prepare a series of standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
- Transfer the standards to HPLC vials.
- HPLC Analysis:
- Set up the HPLC system with the C18 column.
- Equilibrate the column with the initial mobile phase conditions. A typical mobile phase could be a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
- Set the UV detector to the appropriate wavelength for Esperamicin A1 detection.
- Inject a fixed volume (e.g., 10 µL) of the standards and the prepared sample.
- Run the gradient program.
- Data Analysis:
- Integrate the peak corresponding to Esperamicin A1 in the chromatograms for both the standards and the sample.
- Construct a standard curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of Esperamicin A1 in the sample by interpolating its peak area on the standard curve.
Protocol 2: Assessing the Stability of Esperamicin A1 in Fermentation Broth
1. Objective: To evaluate the stability of Esperamicin A1 in the fermentation broth under different conditions.
2. Materials:
- Fermentation broth containing a known initial concentration of Esperamicin A1.
- Sterile buffers of different pH values (e.g., pH 5, 7, 9).
- Sterile centrifuge tubes.
3. Equipment:
- Incubators or water baths set at different temperatures (e.g., 25°C, 30°C, 37°C).
- HPLC system for quantification (as described in Protocol 1).
- pH meter.
4. Procedure:
- Experimental Setup:
- Aliquot the fermentation broth into sterile centrifuge tubes.
- For pH stability testing, adjust the pH of the broth aliquots to the desired values using the sterile buffers.
- For temperature stability testing, place the aliquots in incubators or water baths at the desired temperatures.
- Time-course Sampling:
- At specific time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each condition.
- Immediately process the sample for HPLC analysis as described in Protocol 1 to determine the concentration of Esperamicin A1.
- Data Analysis:
- Plot the concentration of Esperamicin A1 as a function of time for each condition (pH and temperature).
- Calculate the degradation rate or half-life of Esperamicin A1 under each condition to determine its stability.
Visualizations
References
Technical Support Center: Improving the Stability of Esperamicin A1 in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and improving the stability of Esperamicin (B1233071) A1 in solution. The following information is designed to address common challenges and provide practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Esperamicin A1 in solution?
A1: Esperamicin A1 is a highly reactive enediyne antibiotic. Its stability in solution is primarily affected by three main factors:
-
Presence of reducing agents: Mild reducing agents, particularly thiol-containing compounds like dithiothreitol (B142953) (DTT), can trigger the activation of Esperamicin A1, leading to its degradation and the formation of reactive diradical species.[1]
-
Temperature: Elevated temperatures can induce the activation of Esperamicin A1. It has been shown to effectively break DNA strands upon heating at 50°C.[2]
-
pH: While specific data on the optimal pH for Esperamicin A1 stability is limited, enediynes, in general, can be sensitive to pH variations. Acidic or alkaline conditions can potentially promote degradation.
Q2: How should I prepare and store stock solutions of Esperamicin A1?
A2: Due to the limited specific stability data for Esperamicin A1, we recommend following the guidelines for the closely related and well-studied enediyne, Calicheamicin.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of enediyne antibiotics.
-
Storage Temperature: Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: Can I use aqueous buffers to prepare working solutions of Esperamicin A1?
A3: Yes, aqueous buffers are necessary for most biological assays. However, it is crucial to be aware of the potential for degradation. Prepare working solutions fresh for each experiment and use them immediately. Avoid storing Esperamicin A1 in aqueous buffers for extended periods. The choice of buffer should be carefully considered to avoid components that may act as reducing agents.
Q4: What are the signs of Esperamicin A1 degradation?
A4: Degradation of Esperamicin A1 may not be visually apparent. The most reliable indicator of degradation is a loss of biological activity, such as a decrease in its ability to induce DNA cleavage in your assays. Chromatographic techniques like HPLC can also be used to assess the purity of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Esperamicin A1 activity in the DNA cleavage assay. | 1. Degradation of stock solution: Improper storage (temperature fluctuations, repeated freeze-thaw cycles).2. Degradation in working solution: The aqueous buffer used may contain incompatible components or the solution was not used immediately after preparation.3. Inactivation by experimental components: Other reagents in your assay mixture may be quenching the activity of Esperamicin A1. | 1. Prepare fresh aliquots of the stock solution from a new vial. Ensure proper storage at -80°C. 2. Prepare fresh working solutions in a compatible buffer immediately before use. Consider using a buffer with minimal potential for interaction.3. Review all components of your assay for potential quenching agents. If possible, perform control experiments to identify the interfering substance. |
| Inconsistent results between experiments. | 1. Variable activity of Esperamicin A1: Inconsistent handling and storage practices.2. Presence of contaminants: Introduction of contaminants that either activate or degrade Esperamicin A1. | 1. Standardize your protocol for handling and storing Esperamicin A1 solutions. Always prepare fresh working solutions.2. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned and free of potential contaminants. |
| Precipitation of Esperamicin A1 in aqueous buffer. | Low solubility: Esperamicin A1 is a hydrophobic molecule with limited solubility in aqueous solutions. | 1. Ensure the final concentration of DMSO from the stock solution is kept to a minimum in the final assay volume.2. Consider using a co-solvent if compatible with your experimental system, but be aware of potential impacts on activity. |
Data Presentation
Recommended Storage Conditions for Enediyne Antibiotic Stock Solutions (Based on Calicheamicin Data)
| Solvent | Storage Temperature | Estimated Stability Period |
| DMSO | -80°C | Up to 6 months[3] |
| DMSO | -20°C | Up to 1 month[3] |
Note: This data is for Calicheamicin and should be used as a guideline for Esperamicin A1 due to the lack of specific data for the latter.
Experimental Protocols
Protocol for Preparation of Esperamicin A1 Stock Solution
-
Materials:
-
Esperamicin A1 (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Under a fume hood and in a controlled environment, carefully weigh the desired amount of Esperamicin A1.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 1 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Mandatory Visualizations
Caption: Activation pathway of Esperamicin A1 leading to DNA cleavage.
Caption: Recommended experimental workflow for using Esperamicin A1.
References
how to increase the yield of Esperamicin A1 from bacterial cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Esperamicin A1 from Actinomadura verrucosospora cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in producing Esperamicin A1?
A1: A significant challenge in the fermentative production of Esperamicin A1 is its inherent instability. The molecule is prone to degradation during the active production phase in the fermentation broth. This instability can lead to a substantial loss of yield. To counteract this, the addition of a neutral adsorbent resin, such as Diaion HP-20, is highly recommended. This resin sequesters the antibiotic as it is produced, protecting it from degradation and has been shown to increase the final yield by as much as 53%.[1]
Q2: What is the biosynthetic origin of Esperamicin A1?
A2: Esperamicin A1 is a complex natural product biosynthesized in part through the polyketide pathway.[1] Isotope labeling studies have demonstrated that the C15 bicyclic enediyne core of Esperamicin A1 is derived from the head-to-tail condensation of seven acetate (B1210297) units.[2] Understanding this biosynthetic origin is crucial for developing metabolic engineering strategies to enhance production.
Q3: What are the general optimal fermentation parameters for antibiotic production in Actinomadura species?
A3: While specific optimal conditions for Esperamicin A1 production by Actinomadura verrucosospora are not extensively published in a comparative format, general parameters for antibiotic production in related actinomycetes can serve as a starting point. These typically include:
-
Temperature: Most actinomycetes have an optimal growth temperature between 28°C and 37°C. For secondary metabolite production, a temperature of 28°C is often effective.
-
pH: A neutral initial pH of 7.0 is generally favorable for the growth of actinomycetes and subsequent antibiotic production.
-
Aeration: Adequate aeration is critical. A rotary speed of 180 r/min in shake flask cultures is a common starting point to ensure sufficient oxygen supply.
-
Inoculum Volume: An inoculum volume of around 5% (v/v) is typically used to initiate the production culture.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields of Esperamicin A1.
Problem 1: Low or No Esperamicin A1 Production
Possible Causes:
-
Suboptimal Medium Composition: The type and concentration of carbon and nitrogen sources are critical for inducing secondary metabolism. An imbalance can favor biomass growth over antibiotic production.
-
Incorrect Fermentation pH: The pH of the culture medium influences enzyme activity and nutrient uptake, directly impacting the biosynthetic pathway of Esperamicin A1.
-
Non-ideal Temperature: Temperature affects microbial growth rate and enzyme kinetics. Deviation from the optimal temperature can inhibit the production of secondary metabolites.
-
Inadequate Aeration: Oxygen is crucial for the growth of aerobic actinomycetes and for many enzymatic steps in antibiotic biosynthesis.
Solutions and Experimental Protocols:
-
Media Optimization:
-
Carbon Source: While specific data for Esperamicin A1 is limited, glucose is a commonly used carbon source for actinomycetes. It is recommended to test a range of glucose concentrations (e.g., 10 g/L to 20 g/L).
-
Nitrogen Source: Yeast extract and soybean meal are effective nitrogen sources for many actinomycetes. Experiment with varying concentrations of yeast extract (e.g., 4-5 g/L).
-
Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization
-
Prepare a basal medium (e.g., containing K2HPO4 0.5 g/L, MgSO4 0.5 g/L, NaCl 1.0 g/L, and FeSO4 0.01 g/L).
-
Vary the concentration of a single component (e.g., glucose at 10, 15, 20 g/L) while keeping all other components constant.
-
Inoculate flasks with a standardized spore suspension of Actinomadura verrucosospora.
-
Incubate under consistent conditions (e.g., 28°C, 180 rpm).
-
Harvest the fermentation broth at a specific time point (e.g., 4-7 days) and quantify the Esperamicin A1 yield using a suitable analytical method like HPLC.
-
Repeat the process for other media components like the nitrogen source.
-
-
-
pH and Temperature Optimization:
-
Experimental Protocol: pH and Temperature Optimization
-
Prepare the optimized production medium in a series of flasks.
-
Adjust the initial pH of the medium in different flasks to a range of values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Incubate the flasks at different temperatures (e.g., 25°C, 28°C, 32°C, 35°C).
-
Monitor Esperamicin A1 production over time to determine the optimal pH and temperature.
-
-
Problem 2: Degradation of Esperamicin A1 During Fermentation
Possible Cause:
-
Inherent Instability: As previously mentioned, Esperamicin A1 is unstable in the fermentation broth.
Solution and Experimental Protocol:
-
In-situ Product Adsorption:
-
Experimental Protocol: Addition of Diaion HP-20 Resin
-
Resin Preparation:
-
Wash Diaion HP-20 resin with methanol (B129727) to remove impurities.
-
Rinse thoroughly with sterile distilled water until all methanol is removed.
-
Autoclave the resin in a slurry with distilled water.
-
-
Addition to Culture:
-
Aseptically add the sterile resin to the fermentation medium at the time of inoculation. A concentration of 1% (w/v) has been shown to be effective.[1]
-
-
Extraction from Resin:
-
After fermentation, separate the resin from the biomass and supernatant by filtration or centrifugation.
-
Wash the resin with water to remove residual medium components.
-
Elute the adsorbed Esperamicin A1 from the resin using an appropriate organic solvent (e.g., acetone (B3395972) or ethyl acetate).
-
Concentrate the eluate to recover the product.
-
-
-
Quantitative Data Summary
| Parameter | Recommended Starting Range | Notes |
| Carbon Source (Glucose) | 10 - 20 g/L | Optimization is crucial as high concentrations can sometimes repress secondary metabolism. |
| Nitrogen Source (Yeast Extract) | 4 - 5 g/L | A complex nitrogen source often supports robust growth and antibiotic production. |
| Initial pH | 7.0 | A neutral pH is generally a good starting point for Actinomadura. |
| Temperature | 28°C | This temperature often balances good growth with secondary metabolite production. |
| Aeration (Shake Flask) | 180 rpm | Adequate oxygen supply is critical for the biosynthesis of complex antibiotics. |
| Diaion HP-20 Resin | 1% (w/v) | Add at the beginning of the fermentation to protect the product from degradation.[1] |
Visualizations
Esperamicin A1 Biosynthesis Workflow
Caption: Workflow for Esperamicin A1 production with in-situ product adsorption.
Troubleshooting Logic for Low Esperamicin A1 Yield
Caption: Decision-making workflow for troubleshooting low Esperamicin A1 yield.
Putative High-Level Biosynthetic Pathway of Esperamicin A1
Caption: Simplified schematic of the biosynthetic precursors of Esperamicin A1.
References
addressing variability in cancer cell line sensitivity to Esperamicin A1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the sensitivity of cancer cell lines to Esperamicin A1. Inconsistent results can arise from a variety of biological and technical factors. This guide aims to address common issues to enhance the reliability and reproducibility of your findings.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of Esperamicin A1?
A1: Esperamicin A1 is a potent enediyne antitumor antibiotic.[1] Its primary mechanism of action involves binding to the minor groove of DNA and, upon activation, causing both single and double-strand breaks.[1] This activation is facilitated by cellular reducing agents, which trigger a cascade of chemical reactions, leading to the formation of a highly reactive diradical species that abstracts hydrogen atoms from the DNA backbone, ultimately resulting in cleavage.[1] This DNA damage induces cell cycle arrest and apoptosis.
Q2: We are observing significant variability in IC50 values for Esperamicin A1 between different cancer cell lines. What are the potential biological causes?
A2: Variability in IC50 values for Esperamicin A1 across different cancer cell lines is expected and can be attributed to several key biological factors:
-
DNA Double-Strand Break (DSB) Repair Capacity: The efficiency and fidelity of a cell's DNA DSB repair machinery are critical. There are two major pathways for repairing DSBs:
-
Homologous Recombination (HR): This is a high-fidelity repair mechanism that uses a sister chromatid as a template.[2][3] Cell lines proficient in HR may be more resistant to Esperamicin A1.
-
Non-Homologous End Joining (NHEJ): This is a more error-prone pathway that directly ligates the broken DNA ends.[4][5][6] The status of key proteins in these pathways (e.g., BRCA1/2 in HR, Ku70/80 and DNA-PKcs in NHEJ) can significantly influence sensitivity.[4][7]
-
-
Cellular Redox State: The activation of Esperamicin A1 is dependent on a reducing environment.[1] Therefore, the intracellular concentration of reducing agents, such as glutathione (B108866) (GSH), can significantly impact the drug's potency.[8][9] Higher levels of GSH may lead to increased drug activation and greater cytotoxicity.
-
Drug Efflux Pump Expression: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cell, reducing their intracellular concentration and leading to resistance.[10][11][12] While not specifically documented for Esperamicin A1, this is a common mechanism of resistance for many anticancer agents.
-
Cell Line Integrity and Genetic Drift: Cancer cell lines can evolve in culture, leading to genetic and phenotypic differences between stocks from different laboratories or even at different passage numbers.[13] This can alter the expression of genes involved in DNA repair, redox balance, and drug transport.
Q3: How does the cellular redox state specifically influence Esperamicin A1's cytotoxicity?
A3: The cytotoxic activity of Esperamicin A1 is intrinsically linked to the cellular redox environment. The drug requires a reductive activation to generate the DNA-cleaving diradical species. Mild reducing agents have been shown to greatly increase the DNA breakage potency of Esperamicin analogs in vitro.[1] Therefore, cancer cell lines with a more reducing intracellular environment, potentially due to higher levels of glutathione (GSH) or other thiols, may be more sensitive to Esperamicin A1 because they can more efficiently activate the drug. Conversely, cells with a more oxidized state or lower levels of reducing agents may exhibit resistance.
Troubleshooting Guide
This section provides a step-by-step guide to help you identify and resolve the root causes of inconsistent Esperamicin A1 IC50 values.
High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper pipetting technique. |
| Pipetting Errors | Calibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions. |
| Edge Effects in the Plate | Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to maintain humidity. |
| Incomplete Drug Mixing | Mix the plate gently by tapping or using a plate shaker after adding the compound. |
IC50 Values Consistently Higher Than Expected (Apparent Resistance)
| Potential Cause | Recommended Solution |
| Esperamicin A1 Degradation | Prepare fresh drug dilutions from a properly stored stock solution for each experiment. Protect from light and excessive heat. |
| Cell Line Resistance | Verify the identity and characteristics of your cell line. Investigate potential resistance mechanisms: assess the status of DNA repair pathways (HR and NHEJ), measure intracellular glutathione levels, and check for the expression of common drug efflux pumps (e.g., P-gp/ABCB1). |
| Sub-optimal Incubation Time | The time required for Esperamicin A1 to induce cell death may vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| High Cell Seeding Density | An excessively high cell density can lead to nutrient depletion and contact inhibition, which may mask the cytotoxic effects of the drug. Optimize the initial seeding density for each cell line. |
IC50 Values Consistently Lower Than Expected (Apparent Hypersensitivity)
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration Calculation | Double-check all calculations for drug dilutions. Confirm the concentration of your stock solution. |
| Contamination of Cell Culture | Regularly test for mycoplasma and other potential contaminants. Contamination can stress cells and make them more susceptible to drug treatment. |
| Cytotoxicity of the Drug Solvent | Ensure the final solvent (e.g., DMSO) concentration is non-toxic and consistent across all wells, including the vehicle control. |
Data Presentation
The following table provides a hypothetical representation of how variability in IC50 values for Esperamicin A1 might correlate with key molecular characteristics of different cancer cell lines. This data is for illustrative purposes to guide experimental design.
| Cell Line | Cancer Type | Esperamicin A1 IC50 (pM) | DNA Repair Pathway Status | Relative Intracellular Glutathione (GSH) Level | ABCB1 (P-gp) Expression |
| Cell Line A | Breast | 50 | HR-deficient (BRCA1 null) | High | Low |
| Cell Line B | Ovarian | 75 | NHEJ-deficient (DNA-PKcs low) | High | Low |
| Cell Line C | Colon | 500 | HR-proficient, NHEJ-proficient | Moderate | Low |
| Cell Line D | Lung | 1500 | HR-proficient, NHEJ-proficient | Low | High |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of Esperamicin A1. Include a vehicle-only control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.[14]
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with Esperamicin A1 for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells once with cold PBS.[15]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the cells by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Mandatory Visualizations
Caption: Mechanism of action of Esperamicin A1.
Caption: General workflow for an IC50 determination assay.
Caption: Logical troubleshooting flow for inconsistent IC50 results.
References
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homologous recombination in DNA repair and DNA damage tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homologous recombination and the repair of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular basis and disease relevance of non-homologous DNA end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-homologous end joining: emerging themes and unanswered questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-homologous end joining, but not homologous recombination, enables survival for cells exposed to a histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical manipulation of intracellular glutathione levels influences cytotoxicity to isolated human lymphocytes by sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of glutathione in intracellular amyloid-alpha precursor protein/carboxy-terminal fragment aggregation and associated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
Technical Support Center: Overcoming Esperamicin A1 Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to Esperamicin A1 in tumor cell lines.
Frequently Asked Questions (FAQs)
Q1: My tumor cell line is showing decreased sensitivity to Esperamicin A1. What are the primary mechanisms of resistance?
A1: Resistance to potent antitumor antibiotics like Esperamicin A1 is a multifaceted issue. Based on established mechanisms for similar chemotherapeutic agents, resistance likely stems from one or more of the following:
-
Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporter proteins, particularly P-glycoprotein (P-gp), encoded by the MDR1 gene. These proteins function as cellular pumps, actively removing Esperamicin A1 from the cell and reducing its intracellular concentration to sub-lethal levels.[1][2][3]
-
Enhanced Detoxification: Increased activity of Phase II detoxification enzymes, such as Glutathione (B108866) S-transferases (GSTs).[4] These enzymes catalyze the conjugation of reduced glutathione to Esperamicin A1, neutralizing the drug and facilitating its removal from the cell.[4][5] Overexpression of specific GST isozymes, like GSTA1-1 or GSTP1, is often observed in drug-resistant tumors.[6][7]
-
Alterations in Apoptotic Pathways: Cancer cells can evade programmed cell death (apoptosis) triggered by Esperamicin A1-induced DNA damage.[8][9] This is often achieved by overexpressing anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) or the Inhibitor of Apoptosis Proteins (IAPs) family (e.g., XIAP, Survivin).[10][11]
Q2: How can I determine if my resistant cells are overexpressing P-glycoprotein (MDR1)?
A2: You can assess P-glycoprotein expression and function through several methods:
-
Western Blotting: This is the most direct way to measure the protein levels of P-glycoprotein in your resistant cell line compared to the sensitive parental line.[12][13]
-
Functional Efflux Assays: Use flow cytometry to measure the accumulation of a fluorescent P-gp substrate, such as Rhodamine 123. Resistant cells overexpressing P-gp will show lower fluorescence as they actively pump the dye out. This effect can be reversed by co-incubating the cells with a known P-gp inhibitor like Verapamil or Cyclosporine A.[14][15]
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of the MDR1 gene. This can indicate if the resistance is due to transcriptional upregulation.
Q3: What is the best method to measure Glutathione S-transferase (GST) activity?
A3: A colorimetric activity assay is a standard and reliable method. The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), a reaction catalyzed by most GST isozymes.[16] The product, GS-DNB, can be quantified by measuring the increase in absorbance at 340 nm.[17][18] This allows you to compare the total GST enzymatic activity in lysates from resistant and sensitive cells.
Q4: My cells are resistant, but I don't see changes in P-gp or GST activity. What else should I investigate?
A4: If efflux and detoxification mechanisms are ruled out, the resistance is likely due to alterations in cell survival and death pathways. You should investigate the expression of key apoptosis-regulating proteins via Western blot. Focus on anti-apoptotic proteins like Bcl-2, Mcl-1, and XIAP, which are known to confer broad resistance to chemotherapy.[10][11][19]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Increased IC50 for Esperamicin A1 | 1. Increased Drug Efflux: Overexpression of P-glycoprotein (MDR1).[20] | 1a. Perform Western blot analysis to compare P-gp levels between sensitive and resistant cells.1b. Conduct a Rhodamine 123 efflux assay with and without a P-gp inhibitor (e.g., Verapamil) to confirm functional activity.1c. Attempt to re-sensitize resistant cells by co-administering Esperamicin A1 with a P-gp inhibitor.[14] |
| 2. Enhanced Detoxification: Elevated Glutathione S-transferase (GST) activity.[4][21] | 2a. Perform a GST activity assay on cell lysates from both sensitive and resistant lines.2b. Analyze the expression of specific GST isozymes (e.g., GSTA1, GSTP1) via Western blot or qPCR.2c. Test if a GST inhibitor can restore sensitivity to Esperamicin A1. | |
| 3. Apoptosis Evasion: Upregulation of anti-apoptotic proteins.[10] | 3a. Use Western blot to check for overexpression of key anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, XIAP, Survivin).3b. Consider co-treatment with agents that inhibit these anti-apoptotic proteins (e.g., SMAC mimetics to target IAPs).[11] | |
| Inconsistent results in viability assays | 1. Experimental Variability: Issues with cell plating density, drug concentration, or incubation time. | 1a. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[22][23]1b. Perform a full dose-response curve rather than testing a single concentration.1c. Ensure consistent incubation times for drug treatment (typically 48-72 hours for viability assays).[24] |
| 2. Cell Line Integrity: Contamination or genetic drift of the cell line. | 2a. Regularly test for mycoplasma contamination.2b. Perform cell line authentication (e.g., Short Tandem Repeat profiling). |
Data Presentation: Re-sensitizing Resistant Cells
The following table presents hypothetical data from an experiment designed to overcome Esperamicin A1 resistance by inhibiting P-glycoprotein.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Sensitive (Parental) | Esperamicin A1 | 0.5 | 1.0 |
| Resistant | Esperamicin A1 | 15.0 | 30.0 |
| Resistant | Esperamicin A1 + Verapamil (5 µM) | 1.2 | 2.4 |
Table 1: IC50 values for Esperamicin A1 in sensitive and resistant tumor cell lines. The addition of the P-glycoprotein inhibitor Verapamil significantly reduces the IC50 in the resistant cell line, indicating that resistance is primarily mediated by drug efflux.
Key Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess cell viability in response to Esperamicin A1 and determine its half-maximal inhibitory concentration (IC50). The assay measures the metabolic activity of living cells.[25]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Esperamicin A1 in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Include "cells only" (no drug) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator.[24]
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[26]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[26]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
P-glycoprotein (MDR1) Expression Analysis (Western Blot)
This protocol details the detection and quantification of P-glycoprotein to compare its expression levels in sensitive versus resistant cells.[27]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[28]
-
Primary antibody: anti-P-glycoprotein (e.g., clone C219)[12]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lysate Preparation: Harvest sensitive and resistant cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) per lane onto an SDS-PAGE gel.[28] Include a protein ladder. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[27][29]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[29]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[28]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare P-gp expression levels.
Glutathione S-Transferase (GST) Activity Assay
This protocol measures the total enzymatic activity of GSTs in cell lysates.[30]
Materials:
-
Assay buffer (e.g., PBS, pH 6.5)
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol
-
100 mM reduced glutathione (GSH) solution[31]
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Lysate Preparation: Prepare cell lysates from sensitive and resistant cells in a suitable buffer and determine the protein concentration.
-
Reaction Cocktail: For each reaction, prepare a fresh cocktail containing assay buffer, CDNB, and GSH. A typical ratio is 980 µL buffer, 10 µL CDNB, and 10 µL GSH.[31]
-
Assay Measurement:
-
Pipette 900 µL of the reaction cocktail into a cuvette (or scale down for a 96-well plate).
-
Add 100 µL of cell lysate (containing a known amount of protein) to the cuvette and mix immediately.
-
For a blank control, add 100 µL of lysis buffer instead of cell lysate.
-
-
Kinetic Reading: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over 5 minutes, taking readings every 30 seconds.[16]
-
Calculation:
-
Determine the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank reaction from the sample reaction rate.
-
Calculate GST activity using the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹cm⁻¹).
-
Visualizations
Caption: A logical workflow for investigating the mechanisms of Esperamicin A1 resistance.
Caption: Overcoming drug efflux via inhibition of the P-glycoprotein (MDR1) pump.
Caption: Detoxification pathway involving Glutathione S-transferase (GST) overexpression.
Caption: Inhibition of the apoptotic cascade by overexpressed anti-apoptotic proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological strategies for overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cytochrome P450 and Glutathione S-Transferase Confer Metabolic Resistance to SYP-14288 and Multi-Drug Resistance in Rhizoctonia solani [frontiersin.org]
- 6. Role of multidrug resistance protein 1 (MRP1) and glutathione S-transferase A1-1 in alkylating agent resistance. Kinetics of glutathione conjugate formation and efflux govern differential cellular sensitivity to chlorambucil versus melphalan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MDR1 in immunity: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Reversal of drug resistance in multidrug resistant tumor cells by an oligomer complementary to the MDR1 gene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 18. 3hbiomedical.com [3hbiomedical.com]
- 19. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of MDR1 overcomes resistance to brentuximab vedotin in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glutathione S-Transferases S1, Z1 and A1 Serve as Prognostic Factors in Glioblastoma and Promote Drug Resistance through Antioxidant Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 23. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. sinobiological.com [sinobiological.com]
- 30. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 31. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Refinement of Esperamicin A1 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of Esperamicin A1 dosage for in vivo studies. Due to the extremely high potency and toxicity of Esperamicin A1, a member of the enediyne class of antitumor antibiotics, careful dose-finding and toxicity monitoring are critical for successful and ethical animal studies.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Esperamicin A1 for in vivo studies in mice?
A1: There is limited publicly available data on the specific in vivo dosage of Esperamicin A1. As with other highly potent enediyne antibiotics, the dosage is expected to be in the microgram per kilogram (µg/kg) range. Due to its extreme cytotoxicity, it is crucial to start with a very low dose and perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain. For context, related enediyne compounds like Calicheamicin have been used in antibody-drug conjugates at doses of the free drug in the µg/kg range.
Q2: How should I formulate Esperamicin A1 for in vivo administration?
A2: The formulation of highly lipophilic compounds like Esperamicin A1 for intravenous or intraperitoneal injection can be challenging. A common approach is to first dissolve the compound in a small amount of a biocompatible organic solvent, such as DMSO or ethanol, and then further dilute it in a sterile aqueous vehicle like saline or a buffered solution (e.g., PBS). It is critical to ensure the final concentration of the organic solvent is below the threshold for toxicity in the animal model. A vehicle control group is essential in all experiments to account for any effects of the formulation itself.
Q3: What are the expected signs of toxicity in animals treated with Esperamicin A1?
A3: Given that the mechanism of action of Esperamicin A1 involves DNA damage, toxicity is expected to be observed in rapidly dividing tissues.[3] Common signs of toxicity for potent antitumor antibiotics include:
-
Weight loss
-
Lethargy and ruffled fur
-
Myelosuppression (leading to increased susceptibility to infections)
-
Gastrointestinal toxicity (diarrhea, dehydration)
-
Organ damage (liver, kidney)
Careful and frequent monitoring of the animals is essential.
Q4: How can I monitor for toxicity during my in vivo study?
A4: A comprehensive monitoring plan should be in place. This should include:
-
Daily: Body weight measurement, clinical observation for signs of distress (as listed in Q3).
-
Periodic: Blood collection for complete blood counts (CBC) to assess myelosuppression and serum chemistry to evaluate liver and kidney function.
-
End of study: Histopathological analysis of major organs to identify any treatment-related changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High mortality at the lowest dose | The starting dose is too high. | Reduce the starting dose by at least 10-fold and perform a more gradual dose escalation. |
| Formulation issues leading to precipitation or aggregation. | Re-evaluate the formulation. Consider using a different co-solvent or a solubilizing agent. Visually inspect the formulation for any particulates before injection. | |
| No observable antitumor effect, even at doses approaching toxicity | The dose is too low. | Carefully escalate the dose while closely monitoring for toxicity. |
| The tumor model is resistant to Esperamicin A1. | Test the in vitro sensitivity of your cell line to Esperamicin A1 to confirm it is a relevant model. | |
| Inadequate drug delivery to the tumor site. | Consider different routes of administration or formulation strategies to improve tumor targeting. | |
| Inconsistent results between animals in the same group | Inaccurate dosing due to the very low concentrations. | Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing. Consider using a carrier protein (like BSA) in the formulation to prevent adsorption to plasticware. |
| Variation in animal health or tumor implantation. | Ensure all animals are healthy and of a consistent age and weight at the start of the study. Refine tumor implantation techniques for more uniform tumor growth. |
Data Presentation: Comparative Dosages of Enediyne Antibiotics
Since specific in vivo dosage data for Esperamicin A1 is scarce, the following table provides information on related enediyne antibiotics to serve as a reference for initial dose-range finding studies. Note: This information should be used as a guide only, and the optimal dose for Esperamicin A1 must be determined empirically.
| Compound | Animal Model | Dosage Range | Route of Administration | Observations |
| Calicheamicin γ1 (as an antibody-drug conjugate) | Mouse | 4 µ g/mouse | Intraperitoneal | Efficacy in inhibiting tumor growth. |
| Neocarzinostatin | Rat | Not specified | Not specified | Found to be more active in vivo than its parent compound. |
| Lidamycin | Not specified | Not specified | Not specified | Shows marked cytotoxicity against cancers in vivo.[4] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a suitable rodent model (e.g., BALB/c or athymic nude mice), typically 6-8 weeks old.
-
Group Size: Use a small group of animals (n=3-5 per group) for the initial dose-range finding study.
-
Dose Escalation:
-
Start with a very low dose, estimated based on in vitro IC50 values and data from related compounds (e.g., in the low µg/kg range).
-
Administer a single dose to the first cohort.
-
Observe the animals for signs of toxicity for at least 7-14 days.
-
If no significant toxicity is observed (e.g., <10% body weight loss), escalate the dose in the next cohort (e.g., by a factor of 2-3).
-
Continue this process until signs of toxicity are observed. The MTD is typically defined as the highest dose that does not cause severe or irreversible toxicity or more than a 15-20% loss in body weight.
-
-
Monitoring: Follow the toxicity monitoring plan outlined in the FAQs.
Protocol 2: In Vivo Efficacy Study
-
Animal Model and Tumor Implantation: Use an appropriate tumor xenograft or syngeneic model. Implant tumor cells and allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.
-
Grouping: Randomize animals into treatment and control groups (n=8-10 per group). Include a vehicle control group and potentially a positive control (a standard-of-care chemotherapy).
-
Dosing: Administer Esperamicin A1 at one or two dose levels below the determined MTD. The dosing schedule (e.g., once weekly, twice weekly) will need to be optimized.
-
Efficacy Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight at the same frequency.
-
At the end of the study, tumors can be excised and weighed.
-
-
Data Analysis: Plot mean tumor growth curves and body weight changes for each group. Perform statistical analysis to determine the significance of any anti-tumor effects.
Mandatory Visualizations
Caption: Signaling pathway of Esperamicin A1 leading to apoptosis.
Caption: Workflow for refining Esperamicin A1 dosage in vivo.
References
- 1. Esperamicin - Wikipedia [en.wikipedia.org]
- 2. Enediyne - Wikipedia [en.wikipedia.org]
- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enediyne anticancer antibiotic lidamycin: chemistry, biology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of Esperamicin A1 during experimental procedures
Welcome to the technical support center for Esperamicin (B1233071) A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and troubleshooting experimental procedures involving this potent enediyne antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Esperamicin A1?
A1: Esperamicin A1 is a potent antitumor antibiotic that belongs to the enediyne class of natural products.[1] Its cytotoxic effects are due to its ability to cause single- and double-strand breaks in DNA.[1] The core of its activity lies in a reactive "warhead" that, upon activation, undergoes a process called Bergman cyclization.[2][3] This chemical transformation produces a highly reactive diradical species that can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage.[1][3]
Q2: How is the DNA-cleaving activity of Esperamicin A1 triggered in vitro?
A2: The activation of the enediyne core of Esperamicin A1 can be initiated in several ways in an experimental setting:
-
Reducing Agents: Mild reducing agents, such as dithiothreitol (B142953) (DTT), can trigger the activation cascade.[1]
-
Heat: Esperamicin A1 can be thermally activated to cleave DNA strands at 50°C.[4]
-
UV Light: Exposure to ultraviolet radiation can also induce DNA cleavage.[5] However, prolonged exposure (e.g., 30 minutes) can lead to the inactivation of the antibiotic.[5]
Q3: How should I store and handle Esperamicin A1 to prevent degradation?
A3: As a general rule for enediyne antibiotics, which are often sensitive to light and temperature, proper storage is crucial to maintain their stability and activity.[6] It is recommended to store powdered Esperamicin A1 in a tightly sealed container, protected from light, at -20°C or below.[6][7] For stock solutions, it is advisable to prepare aliquots to avoid multiple freeze-thaw cycles, which can reduce enzyme activity, and store them at -20°C or -80°C.[7][8]
Q4: What are the optimal conditions for a DNA cleavage assay with Esperamicin A1?
A4: While specific conditions may need to be optimized for your particular experimental setup, a standard DNA cleavage assay with an enediyne like Esperamicin A1 would typically be performed in a Tris-HCl buffer at pH 7.5.[6] The reaction is generally incubated at 37°C.[6] The concentration of Esperamicin A1 and the activating agent (e.g., DTT) will need to be determined empirically for optimal cleavage of your DNA substrate.[6]
Q5: Are there known inhibitors or quenchers for the DNA cleavage reaction?
A5: The DNA cleavage reaction can be stopped by the addition of a loading buffer containing a chelating agent like EDTA.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with Esperamicin A1.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no DNA cleavage | 1. Inactive Esperamicin A1: The compound may have degraded due to improper storage or handling.[6] | 1. Ensure Esperamicin A1 has been stored protected from light at -20°C or below.[6] Avoid multiple freeze-thaw cycles of stock solutions.[8] |
| 2. Suboptimal concentration of activating agent: Insufficient levels of the reducing agent (e.g., DTT) will result in poor activation.[6] | 2. Titrate the concentration of the activating agent to find the optimal level for your assay. | |
| 3. Contaminants in DNA or buffer: Impurities in your DNA sample or reaction buffer could inhibit the activity of Esperamicin A1.[6] | 3. Use highly purified DNA and ensure your buffers are prepared with nuclease-free water. | |
| 4. Incorrect reaction conditions: The pH or temperature of the reaction may not be optimal. | 4. Verify the pH of your reaction buffer (typically around 7.5) and ensure the incubation is at the correct temperature (e.g., 37°C for thiol-activation).[6] | |
| Inconsistent results between experiments | 1. Variability in reagent preparation: Inconsistent concentrations of Esperamicin A1 or the activating agent. | 1. Prepare fresh dilutions of Esperamicin A1 and the activating agent for each experiment from a carefully prepared stock solution. |
| 2. Pipetting errors: Inaccurate dispensing of small volumes of reagents. | 2. Use calibrated pipettes and ensure proper pipetting technique. | |
| 3. Light exposure: Inconsistent exposure to light during setup can lead to variable degradation. | 3. Protect all solutions containing Esperamicin A1 from light by using amber tubes or covering them with foil. | |
| Unexpected DNA cleavage patterns (smearing, etc.) | 1. Nuclease contamination: Contamination of your DNA, buffers, or enzymes with nucleases. | 1. Use nuclease-free water, tubes, and pipette tips. Ensure all components of the reaction are sterile. |
| 2. High concentration of Esperamicin A1: Excessive cleavage can lead to smearing on the gel. | 2. Perform a dose-response experiment to determine the optimal concentration of Esperamicin A1 for your desired level of cleavage. |
Data Presentation
Summary of Factors Influencing Esperamicin A1 Stability and Activity
| Parameter | Condition | Effect on Esperamicin A1 | Citation |
| Temperature | Storage at -20°C or below | Recommended for long-term stability of stock. | [6][7] |
| Incubation at 37°C | Optimal for thiol-activated DNA cleavage. | [6] | |
| Incubation at 50°C | Induces thermal activation of DNA cleavage. | [4] | |
| pH | Tris-HCl buffer (pH 7.5) | Commonly used for in vitro DNA cleavage assays. | [6] |
| Light | UV radiation | Can activate DNA cleavage. | [5] |
| Prolonged UV exposure (30 min) | Can lead to inactivation. | [5] | |
| General light exposure | Enediyne antibiotics are generally light-sensitive. | [6] | |
| Activating Agents | Mild reducing agents (e.g., DTT) | Greatly increases DNA breakage potency. | [1] |
| Oxygen | Hypoxic conditions | Decreases the cytotoxicity of Esperamicin A1. | [9] |
Experimental Protocols
Detailed Methodology for a Standard DNA Cleavage Assay
This protocol provides a general guideline for assessing the DNA cleavage activity of Esperamicin A1 using a supercoiled plasmid DNA substrate. Optimization may be required for specific experimental needs.
1. Reagent Preparation:
- 10x Reaction Buffer: 100 mM Tris-HCl, pH 7.5. Prepare with nuclease-free water and filter-sterilize.
- DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322) at a concentration of 20 µg/mL in TE buffer.
- Esperamicin A1 Stock Solution: Prepare a 1 mM stock solution in a suitable solvent (e.g., DMSO) and store in aliquots at -20°C or -80°C, protected from light.
- Activating Agent: 10 mM Dithiothreitol (DTT) in nuclease-free water. Prepare fresh before each experiment.
- Loading Buffer: 6x DNA loading dye containing a chelating agent like EDTA.
2. Reaction Setup (on ice):
- In a sterile microcentrifuge tube, add the following components in order:
- Nuclease-free water (to a final volume of 20 µL)
- 2 µL of 10x Reaction Buffer
- 1 µL of DNA substrate (1 µg)
- Esperamicin A1 (to the desired final concentration, e.g., 10 µM)
- 2 µL of 10 mM DTT (to a final concentration of 1 mM)
- Gently mix the components by pipetting.
3. Incubation:
- Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes to 1 hour). Protect the reaction from light.
4. Reaction Termination:
- Stop the reaction by adding 4 µL of 6x loading buffer.
5. Analysis of DNA Cleavage:
- Analyze the DNA fragments by agarose (B213101) gel electrophoresis. Use a 1% agarose gel to resolve the different DNA forms (supercoiled, nicked circular, and linear).
- Stain the gel with a suitable DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize under UV light.
- The conversion of the supercoiled DNA form to the nicked circular and linear forms indicates DNA cleavage.
Visualizations
Caption: Activation pathway of Esperamicin A1 leading to DNA cleavage.
Caption: Experimental workflow for a DNA cleavage assay.
Caption: Troubleshooting logic for DNA cleavage experiments.
References
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enediyne - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Light-induced DNA cleavage by esperamicin and neocarzinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Esperamicin A1 and Calicheamicin γ1: Unraveling Two of Nature's Most Potent Antitumor Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Esperamicin A1 and Calicheamicin (B1180863) γ1, both members of the enediyne class of natural products, stand as two of the most potent antitumor agents ever discovered.[1] Their extraordinary cytotoxicity is derived from a unique chemical architecture that enables them to induce site-specific DNA damage, leading to apoptotic cell death. This guide provides a detailed comparative analysis of these two remarkable molecules, focusing on their mechanisms of action, biosynthetic origins, and cytotoxic profiles, supported by experimental data and detailed protocols.
Chemical Structure and Mechanism of Action: A Tale of Two Warheads
At the heart of both Esperamicin A1 and Calicheamicin γ1 lies a highly unstable enediyne core, a structural motif featuring two triple bonds and a double bond within a ten-membered ring. This "warhead" is attached to a complex oligosaccharide domain that plays a crucial role in DNA recognition and binding.
The mechanism of action for both compounds is a fascinating example of molecular precision. The oligosaccharide portion of the molecule selectively binds to the minor groove of DNA.[2] Following this binding, a cascade of reactions is initiated, starting with the reductive cleavage of a trisulfide group, often by intracellular thiols such as glutathione.[3][4][5] This event triggers a conformational change in the molecule, leading to the Bergman cyclization of the enediyne core. This cyclization generates a highly reactive p-benzyne diradical, which is a potent hydrogen-abstracting species.[2][4][5] Positioned within the DNA minor groove, this diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, resulting in double-strand breaks and subsequent cell death.[2][5]
While sharing a common mechanistic framework, a key difference lies in their DNA cleavage specificity. Esperamicin A1 preferentially cleaves at thymidylate residues, with a sequence preference of T > C > A > G.[1] In contrast, Calicheamicin γ1 exhibits a strong preference for cytosine residues, with a cleavage pattern of C >> T > A = G.[1]
dot
Caption: Mechanism of DNA cleavage by Esperamicin A1 and Calicheamicin γ1.
Quantitative Comparison of Performance
Direct, head-to-head comparative studies on the cytotoxicity of unconjugated Esperamicin A1 and Calicheamicin γ1 in the same cell lines under identical conditions are limited in publicly available literature. However, both are recognized as being among the most potent cytotoxic compounds known.[1] The available data, presented below, is compiled from various studies and should be interpreted with consideration for the different experimental conditions.
Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 | Citation(s) |
| Calicheamicin γ1 Derivative | HL-60 | Acute Promyelocytic Leukemia | 0.03 ng/mL | [6] |
| (Gemtuzumab Ozogamicin) | U937 | Histiocytic Lymphoma | 0.05 ng/mL | [6] |
| Calicheamicin γ1 | Various | - | Sub-picomolar range | [6] |
| Esperamicin A1 | Various | - | Extremely potent cytotoxicity | [7] |
Note: The IC50 values for the Calicheamicin γ1 derivative are from studies on an antibody-drug conjugate (ADC), where the drug is targeted to specific cells. The potency of the unconjugated ("free") drug is generally much higher.
DNA Cleavage Efficiency
A kinetic analysis of DNA cleavage by these enediynes revealed that while Esperamicin C (a related compound) has a higher rate constant for the initial single-strand break, Calicheamicin γ1 is a more efficient agent for inducing double-strand breaks. This superior ability to cause double-strand breaks may contribute significantly to its potent antitumor activity.
Biosynthesis: Nature's Intricate Assembly Line
The biosynthesis of both Esperamicin A1 and Calicheamicin γ1 is a complex process orchestrated by a suite of enzymes, with a central role played by an iterative type I polyketide synthase (PKS).[2] This PKS is responsible for constructing the polyene precursor to the enediyne core.
Calicheamicin γ1 Biosynthesis
The biosynthesis of Calicheamicin γ1 begins with the iterative type I PKS loading acetyl-CoA and subsequently adding seven malonyl-CoA units to form a 15-carbon polyene.[2] This polyene then undergoes a series of modifications by accessory enzymes to form the enediyne core. The complex aryltetrasaccharide side chain is assembled separately and then attached to the aglycone by a series of four glycosyltransferases (CalG1-4).[2]
dot
Caption: Simplified biosynthetic pathway of Calicheamicin γ1.
Esperamicin A1 Biosynthesis
The biosynthesis of Esperamicin A1 also involves an iterative type I PKS for the formation of its enediyne core from acetate (B1210297) units. The intricate trisaccharide and the aromatic chromophore are synthesized through separate pathways and subsequently attached to the aglycone. The biosynthesis of the sugars and their linkage is a highly specific process involving multiple enzymatic steps.
dot
Caption: Simplified biosynthetic pathway of Esperamicin A1.
Experimental Protocols
DNA Cleavage Assay (Agarose Gel Electrophoresis)
This protocol is designed to qualitatively assess the ability of Esperamicin A1 and Calicheamicin γ1 to induce DNA strand breaks.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Esperamicin A1 and Calicheamicin γ1
-
Activating agent (e.g., dithiothreitol, DTT)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
DNA loading dye (containing bromophenol blue and glycerol)
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (final concentration ~20 µM in base pairs) in TE buffer.
-
Add Esperamicin A1 or Calicheamicin γ1 to the desired final concentration.
-
Initiate the cleavage reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding DNA loading dye.
-
Load the samples onto a 1% agarose gel prepared in TAE buffer and containing ethidium bromide.
-
Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Supercoiled (Form I), nicked circular (Form II), and linear (Form III) DNA will migrate at different rates. An increase in Form II and Form III DNA indicates single- and double-strand breaks, respectively.
dot
Caption: Experimental workflow for the DNA cleavage assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Esperamicin A1 and Calicheamicin γ1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Esperamicin A1 and Calicheamicin γ1 in complete culture medium.
-
Remove the old medium from the cells and add the drug dilutions. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
Esperamicin A1 and Calicheamicin γ1 are exceptional examples of nature's ingenuity in chemical warfare at the molecular level. Their complex structures, intricate biosynthetic pathways, and potent DNA-damaging capabilities have made them invaluable tools in cancer research and have inspired the development of novel therapeutic strategies, most notably antibody-drug conjugates. While direct comparative data on their cytotoxicity is sparse, their shared mechanism of action and extreme potency underscore their significance. Further research into their biosynthesis and mechanism may yet unlock new avenues for the design of even more effective and selective anticancer agents.
References
- 1. Calicheamicin - Wikipedia [en.wikipedia.org]
- 2. Biochemical and structural insights of the early glycosylation steps in calicheamicin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrating heterogeneous drug sensitivity data from cancer pharmacogenomic studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Precision of a DNA-Cleaving Antibiotic: A Comparative Analysis of Esperamicin A1
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of potential therapeutic agents is paramount. This guide provides a detailed comparison of the DNA cleavage specificity of Esperamicin (B1233071) A1, a potent enediyne antitumor antibiotic, with other notable DNA-damaging agents. Through a comprehensive review of experimental data and methodologies, this document serves as a valuable resource for validating and comparing the unique DNA targeting capabilities of Esperamicin A1.
Esperamicin A1 belongs to the enediyne class of natural products, renowned for their potent cytotoxic activity, which stems from their ability to cause sequence-specific double-stranded breaks in DNA.[1] The activation of Esperamicin A1, typically triggered by thiol compounds, leads to the formation of a highly reactive diradical species. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately resulting in strand scission.[2][3] The specificity of this cleavage is a critical determinant of its therapeutic potential and is the focus of this comparative guide.
Comparative Analysis of DNA Cleavage Specificity
The DNA cleavage preference of Esperamicin A1 has been characterized and compared to other well-known DNA-damaging agents, including the related enediyne Calicheamicin γ1, and the widely studied antitumor antibiotics Bleomycin (B88199) and Neocarzinostatin (B611948). The following table summarizes the key differences in their sequence selectivity.
| Agent | Class | Preferred Cleavage Sequences | Order of Base Preference |
| Esperamicin A1 | Enediyne | Oligopyrimidine tracts, particularly 5'-CTC-3', 5'-TTC-3', 5'-TTT-3', 5'-TG-3', and 5'-CG-3'[2][3] | T > C > A > G[2] |
| Calicheamicin γ1 | Enediyne | Oligopyrimidine tracts, including TCCT, TCCC, and TCTC[4] | C >> T > A = G[2] |
| Bleomycin | Glycopeptide | 5'-GC-3' and 5'-GT-3'[2][5] | C > T > A > G[2] |
| Neocarzinostatin | Chromoprotein | Predominantly at GT steps, especially AGT•ACT[6] | T > A > C > G[2] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of DNA cleavage by Esperamicin A1 and a typical experimental workflow for validating its specificity.
Caption: Mechanism of Esperamicin A1 DNA Cleavage.
References
- 1. Calicheamicin gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. DNA structure influences sequence specific cleavage by bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence-specific double-strand breakage of DNA by neocarzinostatin involves different chemical mechanisms within a staggered cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
Esperamicin A1 vs. Doxorubicin: A Comparative Analysis of Efficacy in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Esperamicin (B1233071) A1 and the widely-used chemotherapeutic agent, Doxorubicin (B1662922), in the context of breast cancer cells. While extensive data exists for Doxorubicin, information regarding the specific effects of Esperamicin A1 on breast cancer cell lines is limited in publicly available literature. This comparison, therefore, juxtaposes the well-documented profile of Doxorubicin with the known mechanistic actions of Esperamicin A1, highlighting areas where further research is critically needed.
Executive Summary
Doxorubicin is a cornerstone in breast cancer chemotherapy, exerting its cytotoxic effects through DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.[1][2] Its efficacy, measured by the half-maximal inhibitory concentration (IC50), varies across different breast cancer cell lines. In contrast, Esperamicin A1 is an exceptionally potent enediyne antibiotic that induces cell death by causing single- and double-strand DNA breaks.[3] While its general mechanism is understood, specific quantitative data on its efficacy (e.g., IC50 values) and its precise impact on signaling pathways in breast cancer cells are not well-documented in available research. This guide synthesizes the existing data for both compounds to offer a comparative perspective.
Data Presentation: Quantitative Comparison
Due to the limited availability of specific data for Esperamicin A1 in breast cancer cell lines, a direct quantitative comparison of IC50 values and apoptosis rates is not feasible at this time. The following table summarizes the available data for Doxorubicin in two common breast cancer cell lines, MCF-7 and MDA-MB-231.
| Drug | Cell Line | IC50 Value (µM) | Incubation Time (h) | Citation |
| Doxorubicin | MCF-7 | 1.1 | Not Specified | [4] |
| Doxorubicin | MCF-7 | 1.40 | 72 | [5] |
| Doxorubicin | MCF-7 | 0.69 | 48 | [6] |
| Doxorubicin | MDA-MB-231 | 1.38 | Not Specified | [4] |
| Doxorubicin | MDA-MB-231 | 9.67 | 72 | [5] |
| Doxorubicin | MDA-MB-231 | 3.16 | 48 | [6] |
| Doxorubicin | MDA-MB-231 | 6.602 | 48 | [7] |
Mechanism of Action
Doxorubicin
Doxorubicin employs a multi-faceted approach to induce cancer cell death. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[2]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of DNA double-strand breaks.[8]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA, which can trigger apoptotic pathways.[1][2]
Esperamicin A1
Esperamicin A1 belongs to the enediyne class of antitumor antibiotics, known for their extreme potency.[3] Its mechanism of action centers on its unique chemical structure:
-
Activation and DNA Cleavage: In the presence of reducing agents like thiols, the trisulfide group in Esperamicin A1 is activated.[3] This triggers a cascade of reactions, leading to the formation of a highly reactive benzene (B151609) diradical intermediate.[3]
-
DNA Damage: This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, resulting in both single- and double-strand breaks.[3] This extensive DNA damage is a potent trigger for apoptosis.[9] The cleavage of DNA by esperamicin is significantly enhanced in the presence of thiol compounds.[10]
Signaling Pathways
Doxorubicin-Induced Signaling in Breast Cancer Cells
Doxorubicin treatment in breast cancer cells activates a complex network of signaling pathways, primarily culminating in apoptosis. Key pathways affected include:
-
p53 Pathway: DNA damage induced by Doxorubicin can activate the p53 tumor suppressor protein, which in turn can trigger cell cycle arrest and apoptosis.
-
Apoptotic Pathways: Doxorubicin activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][11] It can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[12][13] This results in the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[1]
-
NF-κB Pathway: Doxorubicin has been shown to decrease the expression of NF-κB, a transcription factor that often promotes cell survival, thereby sensitizing cancer cells to apoptosis.[12]
-
MAPK/ERK Pathway: Activation of the MAPK/ERK pathway has been associated with resistance to Doxorubicin in some breast cancer models.[14]
Caption: Doxorubicin-induced signaling leading to apoptosis.
Esperamicin A1-Induced Signaling in Cancer Cells
The primary trigger for signaling pathways in response to Esperamicin A1 is the extensive DNA damage it inflicts. While specific studies in breast cancer are lacking, the general cellular response to such severe DNA damage involves:
-
DNA Damage Response (DDR) Pathway: The cell's DDR machinery would be strongly activated, involving proteins like ATM and ATR, which sense DNA breaks and initiate signaling cascades to arrest the cell cycle and attempt repair.
-
Apoptosis Induction: Given the potency of Esperamicin A1 in causing double-strand breaks, it is highly probable that the damage would be irreparable, leading to the activation of apoptosis through the intrinsic pathway, likely involving p53 and the Bcl-2 family of proteins.
Caption: Postulated signaling cascade for Esperamicin A1.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of Doxorubicin or Esperamicin A1 for the desired incubation period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Caption: Workflow for a typical MTT cytotoxicity assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining with Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat breast cancer cells with the desired concentrations of Doxorubicin or Esperamicin A1 for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Conclusion
Doxorubicin is a well-characterized and effective chemotherapeutic agent against breast cancer, with a large body of evidence supporting its mechanisms of action and clinical utility. Esperamicin A1, while known to be an extraordinarily potent DNA-damaging agent, remains largely uncharacterized in the specific context of breast cancer. The stark difference in the amount of available data underscores a significant gap in our understanding of the potential of enediyne antibiotics against this disease.
For researchers and drug development professionals, this comparison highlights two key takeaways:
-
Doxorubicin serves as a robust benchmark for evaluating the efficacy of novel anti-cancer compounds against breast cancer.
-
There is a compelling need for further investigation into the efficacy of Esperamicin A1 and other enediyne compounds in breast cancer cell lines. Such studies should aim to determine their IC50 values, elucidate their impact on key signaling pathways, and ultimately assess their potential as next-generation chemotherapeutics. Direct, head-to-head comparative studies with established drugs like Doxorubicin will be crucial in this endeavor.
References
- 1. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jrmds.in [jrmds.in]
- 5. mdpi.com [mdpi.com]
- 6. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Esperamicin A1 | C59H80N4O22S4 | CID 44575615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Esperamicin - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
The Unforgiving Precision of a Molecular Warhead: A Comparative Guide to the Structure-Activity Relationship of Esperamicin A1 and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a potent antitumor antibiotic and its cytotoxic effects is paramount. This guide provides a comprehensive comparison of Esperamicin (B1233071) A1 and its analogs, delving into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.
Esperamicin A1 is a member of the enediyne class of natural products, renowned for their extraordinary potency against tumor cells.[1][2] Its mechanism of action is rooted in its ability to inflict single- and double-strand breaks in DNA.[1][3] This process is initiated by a chemical transformation of the molecule, leading to the formation of a highly reactive diradical species that attacks the DNA backbone.[1] The structure of Esperamicin A1 can be dissected into three key components: the enediyne core, a trisulfide "trigger," and a complex oligosaccharide chain. Modifications to any of these components can dramatically alter the compound's biological activity.
Comparative Cytotoxicity of Esperamicin A1 Analogs
The in vitro cytotoxicity of Esperamicin A1 and its analogs has been evaluated against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth, provide a quantitative measure of cytotoxic potency.
| Analog | B16-F10 (µg/mL) | HCT116 (µg/mL) | H2981 (µg/mL) | MOSER (µg/mL) | SW900 (µg/mL) |
| Esperamicin A1 | 0.0045 | 0.0003 | 0.0018 | 0.0083 | 0.0022 |
| Esperamicin C | 0.85 | 0.067 | 0.71 | 1.5 | 1.04 |
| Esperamicin D | 4.5 | 0.9 | 5.7 | 8.3 | 10.4 |
| Esperamicin E | >12.5 | >12.5 | >12.5 | >12.5 | >12.5 |
| Esperamicin X | 0.022 | 0.0015 | 0.009 | 0.042 | 0.011 |
| Esperamicin Z | >12.5 | >12.5 | >12.5 | >12.5 | >12.5 |
| Table 1: Cytotoxicity analysis of Esperamicin analogs in various eukaryotic cells. Data sourced from Long, B. H., et al. (1989).[4] |
Key Observations from Cytotoxicity Data:
-
Esperamicin A1 is the most potent analog, with IC50 values in the low nanogram per milliliter range across all tested cell lines.[4]
-
The carbohydrate moieties are crucial for activity. The progressive removal of sugar residues, as seen in Esperamicin C (lacks the 2-deoxy-L-fucose and aromatic ring), Esperamicin D (additionally lacks the thiomethyl hexopyranose), and Esperamicin E (consists of the bicyclic core and the hydroxylamino sugar), leads to a dramatic decrease in cytotoxicity.[4][5] The sugar residues are thought to play a significant role in the molecule's ability to bind to DNA.[6][7]
-
The trisulfide trigger is essential for the primary mechanism of action. Analogs like Esperamicin X and Z, which have a modified trigger system, exhibit significantly reduced or no cytotoxicity.[4] The trisulfide group is believed to initiate a cascade of reactions that lead to the activation of the enediyne core.[1][8]
-
The aromatic chromophore contributes to cellular uptake. The pendant aromatic group in Esperamicin A1 may enhance its uptake into cells, but it might also slightly hinder the formation of double-strand DNA breaks.[1]
Mechanism of Action: DNA Cleavage
The antitumor activity of Esperamicins is directly linked to their ability to cleave DNA. This process is initiated by the activation of the enediyne core, which then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[1][9]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Esperamicin A1 analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability versus the logarithm of the drug concentration.
References
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of DNA cleavage specificity by esperamicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The carbohydrate domain of calicheamicin gamma I1 determines its sequence specificity for DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Comparative In Vitro Cytotoxicity of Enediyne Antibiotics: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of several prominent enediyne antibiotics, a class of natural products renowned for their potent antitumor activity.[1][2] The information presented herein is curated from publicly available research to facilitate an objective comparison of their performance, supported by experimental data. This document details their cytotoxic profiles against various cancer cell lines, outlines common experimental protocols for assessing cytotoxicity, and illustrates the key signaling pathways involved in their mechanism of action.
Introduction to Enediyne Antibiotics
Enediyne antibiotics are a unique class of microbial metabolites characterized by a nine- or ten-membered ring containing a double bond between two triple bonds, often referred to as the "warhead".[2] Their potent cytotoxicity is attributed to their ability to undergo Bergman or Myers-Saito cyclization, generating highly reactive diradical species.[1] These radicals can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to single- and double-strand breaks, which ultimately trigger programmed cell death, or apoptosis.[2][3] Due to their extreme potency, enediynes and their analogs are of significant interest in the development of targeted cancer therapies, including antibody-drug conjugates (ADCs).[4][5]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the reported IC50 values for several enediyne antibiotics against a range of cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as variations in experimental conditions, such as cell lines, drug exposure times, and assay methods, can significantly influence the results.[6][7]
| Enediyne Antibiotic | Cancer Cell Line | IC50 Value | Reference(s) |
| Neocarzinostatin | C6 (Rat Glioma) | 493.64 nM | [8] |
| U87MG (Human Glioblastoma) | 462.96 nM | [8] | |
| Lidamycin (C-1027) | K562 (Human Myeloid Leukemia) | 0.1 ± 3.2 nM | [9] |
| Myeloma SP2/0, U266, SKO-007 | Potent (apoptosis at 0.1-2 nM) | [10] | |
| Calicheamicin γ1 | WSU-DLCL2 (Lymphoma) | 0.05 nmol/L (as an ADC) | [11] |
| BJAB (Lymphoma) | 0.12 nmol/L (as an ADC) | [11] | |
| Dynemicin A | Murine and Human Tumor Cells | Extremely Potent | [12] |
| Esperamicin A1 | AA8 (Chinese Hamster Ovary) | ~10 pM (for 90% cell kill) | [4] |
Experimental Protocols
Standardized in vitro assays are crucial for determining and comparing the cytotoxicity of enediyne antibiotics. The most commonly employed methods include the MTT, XTT, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the enediyne antibiotic for a specified duration (e.g., 48 or 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the values against the drug concentration to determine the IC50.[13]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay is a colorimetric method that measures cell viability based on the metabolic reduction of a tetrazolium salt. A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step.
Protocol:
-
Cell Seeding and Drug Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron-coupling reagent.
-
XTT Addition: Add the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Drug Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the drug treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in the assay kit. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: The amount of LDH released, and therefore the level of cytotoxicity, is proportional to the absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Signaling Pathways in Enediyne-Induced Apoptosis
Enediyne antibiotics induce apoptosis through various signaling cascades, which can be either caspase-dependent or -independent. The specific pathway activated can depend on the enediyne compound and the cell type.
Caspase-Dependent Apoptosis (e.g., Calicheamicin)
Many enediynes, such as calicheamicin, trigger the intrinsic (mitochondrial) pathway of apoptosis. This process is often dependent on the pro-apoptotic protein Bax and involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Caspase-Dependent Apoptotic Pathway
Non-Caspase-Mediated Apoptosis (e.g., Lidamycin)
Some enediynes, like lidamycin, have been shown to induce apoptosis through pathways that are independent of caspase activation. This can involve rapid chromatin condensation and DNA fragmentation that precedes significant caspase activity.
Non-Caspase-Mediated Apoptotic Pathway
Experimental Workflow for In Vitro Cytotoxicity Assessment
A generalized workflow for assessing the in vitro cytotoxicity of enediyne antibiotics is depicted below. This process involves careful planning, execution, and data analysis to ensure reliable and reproducible results.
In Vitro Cytotoxicity Experimental Workflow
Conclusion
Enediyne antibiotics represent a class of exceptionally potent natural products with significant potential in oncology.[1] Their shared mechanism of action, involving DNA cleavage via a diradical intermediate, underscores their powerful cytotoxic effects.[2][3] While the available data highlights the extreme potency of these compounds, a lack of standardized testing across a common panel of cancer cell lines makes direct, quantitative comparisons of their cytotoxicity challenging.[6] Future research employing standardized assays will be crucial for a more definitive ranking of their therapeutic potential and for guiding the development of the next generation of enediyne-based cancer therapies.
References
- 1. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Enediyne anticancer antibiotic lidamycin: chemistry, biology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Induction of apoptosis and erythroid differentiation of human chronic myelogenous leukemia K562 cells by low concentrations of lidamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lidamycin shows highly potent cytotoxic to myeloma cells and inhibits tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dynemicins, new antibiotics with the 1,5-diyn-3-ene and anthraquinone subunit. II. Antitumor activity of dynemicin A and its triacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unraveling the DNA-Cleaving Mechanism of Esperamicin A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Esperamicin (B1233071) A1, a potent enediyne antitumor antibiotic, and its alternatives. We delve into the molecular mechanism of action, supported by experimental data from structure-activity relationship studies, and offer detailed protocols for key experimental assays.
Confirming the Mechanism of Action: Beyond Mutagenesis
While mutagenesis is a powerful tool for studying biological pathways, the confirmation of the chemical mechanism of action for small molecules like Esperamicin A1 relies more on structure-activity relationship (SAR) studies.[1][2] By synthesizing and testing analogs with specific structural modifications, researchers can pinpoint the functional groups essential for the molecule's cytotoxic and DNA-cleaving activity. This approach has been pivotal in validating the proposed mechanism for the enediyne class of antibiotics.[2][3]
The accepted mechanism for Esperamicin A1 involves a cascade of chemical reactions initiated by a trigger, leading to the formation of a highly reactive diradical species that cleaves DNA, ultimately causing cell death.[2][3]
The Enediyne Mechanism of Action: A Step-by-Step Pathway
The cytotoxic effect of Esperamicin A1 is a result of its ability to induce single- and double-strand breaks in DNA.[3] This process can be broken down into the following key steps:
-
Activation: The process is initiated by the reduction of the methyl trisulfide group in the Esperamicin A1 molecule, often facilitated by cellular thiols like glutathione.[2][3]
-
Michael Addition: The resulting thiolate anion undergoes an intramolecular Michael addition.[3]
-
Bergman Cyclization: This rearranges the molecule, bringing the two alkyne groups of the enediyne core into proximity and triggering a Bergman cyclization.[3]
-
Diradical Formation: The cyclization reaction produces a highly reactive p-benzyne diradical.[3]
-
DNA Cleavage: This diradical is the ultimate DNA-damaging agent, abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission and subsequent cell death.[3]
Caption: Mechanism of Esperamicin A1-induced DNA cleavage.
Performance Comparison: Esperamicin A1 vs. Other Enediyne Antibiotics
Esperamicin A1 belongs to a class of potent antitumor agents known as enediyne antibiotics. For a comprehensive evaluation, its performance is compared with two other well-characterized members of this family: Calicheamicin (B1180863) γ1 and Neocarzinostatin.
| Feature | Esperamicin A1 | Calicheamicin γ1 | Neocarzinostatin |
| Core Structure | 10-membered enediyne | 10-membered enediyne | 9-membered enediyne chromophore |
| Activation Trigger | Reduction of methyl trisulfide | Reduction of methyl trisulfide | Thiol-dependent activation |
| DNA Binding | Intercalation via minor groove | Minor groove binding | Intercalation |
| Cleavage Specificity | Thymidylate (T) and Cytidylate (C) residues, particularly in oligopyrimidine tracts (5'-TTC, 5'-CTC)[4][5][6] | High specificity for sequences like 5'-TCCT and 5'-TCTC[7][8] | Primarily at Thymidylate (T) and Adenylate (A) residues |
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Esperamicin A1 and its alternatives against various human cancer cell lines. It is important to note that direct comparison can be challenging due to variations in experimental conditions, such as incubation times, across different studies.
| Compound | Cell Line | IC50 (approximate) | Reference |
| Esperamicin A1 | HCT116 (Colon) | ~0.01 ng/mL | [2] |
| HL-60 (Leukemia) | ~0.03 ng/mL | [2] | |
| Calicheamicin γ1 | Various ALL cell lines | 0.15 - 4.9 ng/mL | [9] |
| Neocarzinostatin | C6 (Glioma) | 493.64 nM | [1] |
| U87MG (Glioblastoma) | 462.96 nM | [1] |
Experimental Protocols
Structure-Activity Relationship (SAR) Studies of Esperamicin Analogs
Confirming the role of specific functional groups in Esperamicin A1's mechanism of action is achieved by comparing its activity to that of its synthetic or naturally occurring analogs.
Caption: Workflow for structure-activity relationship studies.
Methodology:
-
Analog Selection: A series of Esperamicin analogs with modifications to the trisulfide trigger, the enediyne core, and the carbohydrate moieties are used.[2]
-
In Vitro DNA Cleavage Assay: The ability of each analog to induce strand breaks in supercoiled plasmid DNA (e.g., pBR322) is quantified. This is typically done in the presence of a reducing agent like dithiothreitol (B142953) (DTT) to activate the drug.[2]
-
Cytotoxicity Assays: The cytotoxic effects of the analogs are measured against a panel of human cancer cell lines. The IC50 values are determined to compare their potency.[2]
-
Data Analysis: By comparing the DNA cleavage efficiency and cytotoxicity of the analogs to the parent compound, Esperamicin A1, the contribution of each modified functional group to the overall activity is determined. For instance, analogs lacking the trisulfide group would be expected to show significantly reduced activity, confirming its role as the trigger.[2]
In Vitro DNA Cleavage Assay Using Plasmid DNA
This protocol details the steps to assess the DNA-cleaving ability of enediyne antibiotics using agarose (B213101) gel electrophoresis.
Materials:
-
Supercoiled pBR322 plasmid DNA
-
Esperamicin A1 (or other enediyne antibiotic)
-
Dithiothreitol (DTT) or other reducing agent
-
Tris-HCl buffer (pH 7.5)
-
NaCl
-
DNA loading dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, NaCl, and supercoiled pBR322 DNA.
-
Add the enediyne antibiotic to the desired final concentration.
-
Initiate the reaction by adding the reducing agent (e.g., DTT).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding DNA loading dye, which typically contains a chelating agent like EDTA.
-
-
Agarose Gel Electrophoresis:
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.[13]
-
Supercoiled DNA (Form I) will migrate the fastest. Nicked, open-circular DNA (Form II), resulting from a single-strand break, will migrate the slowest. Linear DNA (Form III), resulting from a double-strand break, will migrate at an intermediate speed.[13][14]
-
The extent of DNA cleavage is determined by the decrease in the intensity of the Form I band and the increase in the intensities of the Form II and Form III bands.
-
This guide provides a foundational understanding of the mechanism of Esperamicin A1 and its comparison with other enediyne antibiotics. The provided experimental frameworks can be adapted for further research and drug development endeavors in this promising class of antitumor agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleotide specificity of DNA cleavage by esperamycin/calichemicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of DNA cleavage specificity by esperamicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into sequence recognition process of esperamicin A1 and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cleavage behavior of calicheamicin gamma 1 and calicheamicin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spegroup.ru [spegroup.ru]
- 12. csus.edu [csus.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Esperamicin A1: A Comparative Analysis of Antitumor Effects in Animal Models
Esperamicin A1, a potent enediyne antibiotic, has demonstrated significant antitumor activity, primarily attributed to its ability to induce DNA strand breaks. This guide provides a comparative overview of the in-vivo antitumor effects of Esperamicin A1, contextualized with data from the widely used chemotherapeutic agent, Doxorubicin (B1662922), in similar animal models. Due to the limited availability of public, in-depth in-vivo studies on standalone Esperamicin A1, this guide synthesizes the available information and draws comparisons with established alternatives to offer a valuable resource for researchers and drug development professionals.
Comparative Antitumor Efficacy
While detailed, publicly accessible in-vivo studies on Esperamicin A1 are limited, a notable study on a human alpha-fetoprotein (HAFP) conjugate of Esperamicin A1 demonstrated excellent anti-tumor activity in a mouse xenograft model. To provide a comparative perspective, this section presents data on the efficacy of Doxorubicin in two common murine cancer models: P388 Leukemia and B16 Melanoma. It is important to note that these are not head-to-head comparisons but rather a juxtaposition of reported efficacies in similar models.
Table 1: Antitumor Efficacy of Doxorubicin in Murine P388 Leukemia Model
| Treatment Group | Dose (mg/kg) | Administration Schedule | Efficacy Metric (e.g., % Increase in Lifespan, Tumor Growth Inhibition) | Reference |
| Doxorubicin | 1-10 | Single or multiple intraperitoneal injections | Dose-dependent increase in lifespan | [1][2][3][4] |
| Control | Saline | Same as treatment | Baseline survival | [1][2][3][4] |
Table 2: Antitumor Efficacy of Doxorubicin in Murine B16 Melanoma Model
| Treatment Group | Dose (mg/kg) | Administration Schedule | Efficacy Metric (e.g., Tumor Growth Inhibition, Survival) | Reference |
| Doxorubicin | 2-5 | Intravenous or intratumoral injections | Significant tumor growth inhibition and increased survival | [5][6][7][8][9] |
| Control | Saline | Same as treatment | Baseline tumor growth and survival | [5][6][7][8][9] |
Note: Specific efficacy values for Doxorubicin vary across studies depending on the exact experimental conditions.
Mechanism of Action: DNA Damage and Cell Cycle Arrest
Esperamicin A1 belongs to the enediyne class of antibiotics, which are known for their potent DNA-damaging capabilities. The proposed mechanism of action involves the bioreduction of a trisulfide group in the molecule, which triggers a cascade of reactions leading to the formation of a highly reactive diradical species. This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, resulting in both single- and double-strand breaks. This extensive DNA damage overwhelms the cellular repair mechanisms, leading to cell cycle arrest and ultimately, apoptosis.
Experimental Protocols
Murine Xenograft Model for Antitumor Efficacy Study
-
Cell Culture: Human tumor cells (e.g., B16 melanoma or a human pancreatic cancer cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used. Animals are housed in a sterile environment and allowed to acclimatize for at least one week before the experiment.
-
Tumor Implantation: Cultured tumor cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel. A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Treatment Group: Esperamicin A1 (or a comparator drug like Doxorubicin) is administered at various doses. The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or intratumoral (i.t.), and the schedule can be a single dose or multiple doses over a period of time (e.g., every 3 days for 3 doses).
-
Control Group: The control group receives the vehicle (e.g., saline or a specific buffer) following the same administration schedule as the treatment group.
-
-
Efficacy and Toxicity Assessment:
-
Antitumor Efficacy: Tumor volumes are monitored throughout the study. The primary efficacy endpoints are often tumor growth inhibition (TGI) and an increase in median survival time.
-
Toxicity: Animal body weight, general health, and any signs of distress are monitored. At the end of the study, major organs may be collected for histopathological analysis.
-
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the differences in tumor volume and survival between the treatment and control groups.
References
- 1. In vivo response of mitoxantrone and doxorubicin with dipyrone in parental and doxorubicin-resistant P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin cytotoxicity to P388 lymphocytic leukemia as determined by alkaline elution and established assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of doxorubicin-induced cell death in vitro and in vivo by cycloheximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cepharanthine on doxorubicin cytotoxicity in P388 murine leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antitumor activity of a doxorubicin loaded, iRGD-modified sterically-stabilized liposome on B16-F10 melanoma cells: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | Nano-Bio Convergence Letters [journals.cypedia.net]
- 7. Intratumoral gold-doxorubicin is effective in treating melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual activity of PD-L1 targeted Doxorubicin immunoliposomes promoted an enhanced efficacy of the antitumor immune response in melanoma murine model - ProQuest [proquest.com]
- 9. Frontiers | Active Tumor-Targeting Nano-formulations Containing Simvastatin and Doxorubicin Inhibit Melanoma Growth and Angiogenesis [frontiersin.org]
Esperamicin A1: A Comparative Analysis of Cross-Resistance with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Esperamicin A1's potential for cross-resistance with other widely used chemotherapeutic agents. Due to a lack of direct comparative studies in the scientific literature, this analysis is based on the well-established mechanisms of action and known resistance pathways for each drug class. The information herein is intended to guide researchers in designing experiments to investigate these potential cross-resistance profiles.
Mechanisms of Action: A Foundation for Understanding Resistance
The likelihood of cross-resistance between anticancer drugs is often linked to their mechanisms of action and how cancer cells adapt to overcome them. Esperamicin A1 possesses a unique mechanism centered on direct DNA damage, which sets it apart from many other chemotherapeutics.
Esperamicin A1: As a member of the enediyne class of antitumor antibiotics, Esperamicin A1's potent cytotoxicity stems from its ability to cause sequence-specific single- and double-strand breaks in DNA.[1][2][3] This process is initiated by the bioreduction of a trisulfide group, which triggers a Bergman cyclization of the enediyne core to form a highly reactive para-benzyne diradical. This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and subsequent cell death.[1]
Doxorubicin (B1662922): This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting the progression of topoisomerase II.[4] This stabilization of the topoisomerase II complex after it has cleaved the DNA strand prevents the re-ligation of the DNA, leading to double-strand breaks and the induction of apoptosis.[4][5][][7] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.[5]
Cisplatin (B142131): A platinum-based compound, cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks between purine (B94841) bases.[8][9][10][11][12] These adducts distort the DNA structure, interfering with DNA replication and transcription, which in turn triggers cell cycle arrest and apoptosis.[8][9][11][12]
Paclitaxel: Belonging to the taxane (B156437) family, paclitaxel's mechanism is distinct from the DNA-damaging agents. It targets microtubules, stabilizing them and preventing their disassembly.[13][14][15][16][] This disruption of normal microtubule dynamics arrests the cell cycle in the G2/M phase, leading to the induction of apoptosis.[14][16]
Mechanisms of Resistance and Potential for Cross-Resistance
The primary mechanism that could mediate cross-resistance between Esperamicin A1 and other chemotherapeutics is the overexpression of multidrug resistance (MDR) transporters, particularly P-glycoprotein (P-gp/MDR1).
| Chemotherapeutic Agent | Primary Mechanism of Action | Known Mechanisms of Resistance | Potential for Cross-Resistance with Esperamicin A1 |
| Esperamicin A1 | DNA strand cleavage via benzyne (B1209423) diradical formation[1][2] | - Upregulation of multidrug resistance transporters (e.g., P-glycoprotein) - Altered drug uptake | - High: In cells overexpressing P-glycoprotein, which can efflux a broad range of hydrophobic drugs. |
| Doxorubicin | DNA intercalation and topoisomerase II inhibition[4][5][] | - Overexpression of P-glycoprotein (MDR1) and other ABC transporters - Alterations in topoisomerase II - Increased DNA damage repair - Enhanced drug metabolism | - High: Both are substrates for P-glycoprotein. Cells resistant to doxorubicin via P-gp overexpression are likely to be cross-resistant to Esperamicin A1. |
| Cisplatin | Formation of DNA adducts and crosslinks[8][9][11] | - Reduced intracellular drug accumulation - Increased detoxification by glutathione (B108866) and metallothioneins - Enhanced DNA repair mechanisms (e.g., NER) - Alterations in apoptotic pathways | - Low to Moderate: Primary resistance mechanisms are distinct. However, some overlap in downstream DNA damage response and apoptotic pathways could confer a low level of cross-resistance. Unlikely to be mediated by P-glycoprotein. |
| Paclitaxel | Microtubule stabilization and mitotic arrest[13][14][16] | - Overexpression of P-glycoprotein (MDR1) - Mutations in β-tubulin - Alterations in apoptotic signaling | - High: Both are substrates for P-glycoprotein. Paclitaxel-resistant cells with high P-gp expression are predicted to show cross-resistance to Esperamicin A1. |
Visualizing Mechanisms and Experimental Workflows
Signaling Pathways
References
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esperamicin - Wikipedia [en.wikipedia.org]
- 3. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 7. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oncodaily.com [oncodaily.com]
- 10. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Cisplatin: mode of cytotoxic action and molecular basis of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Paclitaxel - Wikipedia [en.wikipedia.org]
Validating Biomarkers for Esperamicin A1 Sensitivity in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating potential biomarkers of sensitivity to Esperamicin A1, a potent enediyne antitumor antibiotic. Given that Esperamicin A1's primary mechanism of action is the induction of DNA double-strand breaks, this guide focuses on biomarkers within the DNA Damage Response (DDR) pathways.[1][2] The central hypothesis is that cancer cells with deficiencies in key DDR pathways, particularly Homologous Recombination Repair (HRR), will exhibit increased sensitivity to Esperamicin A1. This concept is rooted in the principle of synthetic lethality, where the combination of a drug-induced lesion (DNA damage by Esperamicin A1) and a pre-existing cellular defect (DDR deficiency) leads to cell death.[3][4][5]
This guide will compare the theoretical sensitivity of cancer cells with and without specific DDR biomarker profiles and provide detailed experimental protocols to validate these hypotheses.
Comparative Analysis of Potential Biomarkers
The following table summarizes potential biomarkers for Esperamicin A1 sensitivity. The selection is based on their established roles in DNA repair and known associations with sensitivity to other DNA-damaging agents.[6][7][8] The "Expected Outcome" is hypothetical and serves as a basis for the validation experiments outlined in this guide.
| Biomarker Category | Specific Biomarker (Gene/Protein) | Function | Cancer Type (Examples) | Expected Outcome with Esperamicin A1 Treatment |
| Homologous Recombination Repair (HRR) Deficiency | BRCA1, BRCA2 | DNA double-strand break repair | Breast, Ovarian, Prostate, Pancreatic | High Sensitivity: Inability to repair Esperamicin A1-induced DSBs, leading to apoptosis. |
| PALB2, RAD51C, RAD51D | DNA double-strand break repair | Breast, Ovarian | High Sensitivity: Similar to BRCA1/2 deficiency, impaired DSB repair will enhance cytotoxicity. | |
| Other DNA Repair Pathways | ATM | Serine/threonine kinase, activated by DSBs | Breast, Pancreatic | Moderate to High Sensitivity: ATM is a key upstream regulator of the DDR. Its deficiency may impair signaling for cell cycle arrest and repair. |
| MRE11, RAD50, NBS1 (MRN Complex) | Senses and processes DNA double-strand breaks | Colorectal, Breast | High Sensitivity: The MRN complex is crucial for the initial recognition and processing of DSBs. Its absence would severely compromise the DDR.[9] | |
| Cell Cycle Checkpoint Control | TP53 | Tumor suppressor, regulates cell cycle and apoptosis | Various cancers | Variable Sensitivity: p53 status can influence the apoptotic response to DNA damage. p53-mutant cells may exhibit resistance or sensitivity depending on the context. |
| Apoptosis Pathway | BCL-2 family (e.g., BCL-2, BAX) | Regulators of apoptosis | Various cancers | Variable Sensitivity: Overexpression of anti-apoptotic proteins like BCL-2 may confer resistance, while high levels of pro-apoptotic proteins like BAX could enhance sensitivity. |
Experimental Protocols for Biomarker Validation
The following protocols are designed to assess the functional consequences of Esperamicin A1 treatment in cancer cell lines with varying biomarker profiles.
Assessment of DNA Damage: γ-H2AX Immunofluorescence Staining
This protocol quantifies the formation of DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γ-H2AX), which accumulates at sites of DSBs.[10][11]
Methodology:
-
Cell Culture and Treatment: Plate cancer cell lines with known biomarker status (e.g., BRCA1-proficient and BRCA1-deficient) on coverslips. Treat with a dose range of Esperamicin A1 for a specified time (e.g., 24 hours). Include an untreated control.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[12]
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.[13][14]
-
Secondary Antibody Incubation: Wash cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.[13][14]
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus. A significant increase in foci in biomarker-deficient cells compared to proficient cells would indicate increased DNA damage.
Measurement of DNA Strand Breaks: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][15][16]
Methodology:
-
Cell Preparation: Treat cells with Esperamicin A1 as described above. Harvest and resuspend cells in PBS at a concentration of 1x10^5 cells/mL.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.[2][15]
-
Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA.[15][17]
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field. Fragmented DNA will migrate out of the nucleus, forming a "comet tail."[16][17]
-
Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Analysis: Visualize comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
Evaluation of Apoptosis: PARP Cleavage Western Blot
This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases, which is a hallmark of apoptosis.
Methodology:
-
Protein Extraction: Treat cells with Esperamicin A1, harvest, and lyse in RIPA buffer containing protease inhibitors.[1][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa).[1][18] Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[18] An increase in the 89 kDa cleaved PARP fragment in biomarker-deficient cells would indicate a greater apoptotic response.
Assessment of Gene Expression: Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the expression levels of the biomarker genes themselves to confirm the cellular models being used.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cancer cell lines using a suitable kit (e.g., TRIzol). Synthesize cDNA from the RNA using a reverse transcriptase.[20]
-
Primer Design: Design and validate primers specific to the biomarker genes of interest (e.g., BRCA1, ATM) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[21] This will confirm the deficiency or proficiency of the selected biomarkers at the mRNA level.
Mandatory Visualizations
Signaling Pathway: Esperamicin A1 Mechanism of Action and DNA Damage Response
Caption: Mechanism of Esperamicin A1 leading to DNA damage and subsequent cellular responses.
Experimental Workflow: Biomarker Validation
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Exploring the genetic space of the DNA damage response for cancer therapy through CRISPR‐based screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolving DNA repair synthetic lethality targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. crpr-su.se [crpr-su.se]
- 13. γ-H2AX staining [bio-protocol.org]
- 14. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 15. Neutral Comet Assay [bio-protocol.org]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Gene Overexpression in Cell Lines Protocol - Creative Biogene [creative-biogene.com]
- 21. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Esperamicin A1
For Immediate Implementation by Laboratory Personnel
Esperamicin (B1233071) A1, a potent enediyne antitumor antibiotic, necessitates rigorous handling and disposal protocols to ensure the safety of researchers and prevent environmental contamination.[1][2] Due to its extreme cytotoxicity and ability to cause DNA damage, all materials contaminated with Esperamicin A1 must be treated as hazardous cytotoxic waste.[3][4] Adherence to the following procedures is mandatory for all personnel handling this compound.
Personal Protective Equipment (PPE)
Given the hazardous nature of Esperamicin A1, the following personal protective equipment is required at all times during handling and disposal:
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-grade nitrile gloves is required. Change the outer glove immediately if contaminated. |
| Gown | A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs must be worn. |
| Eye Protection | Chemical splash goggles or a full-face shield are mandatory. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form or if there is a risk of aerosolization. |
This table provides a summary of the minimum required PPE for handling Esperamicin A1.
Waste Segregation and Disposal
All waste contaminated with Esperamicin A1 must be segregated at the point of generation into clearly labeled, leak-proof containers designated for cytotoxic waste. These containers are typically color-coded (e.g., yellow or purple) and should be provided by your institution's Environmental Health and Safety (EHS) department.[5]
Solid Waste:
-
Container: Use a designated chemotherapy waste container, typically yellow, lined with a plastic bag.[5]
-
Procedure: Place all contaminated solid waste, including unused Esperamicin A1 powder, contaminated vials, pipette tips, and absorbent pads, directly into this container.[5]
Liquid Waste:
-
Container: Use a leak-proof, sealable plastic or glass container clearly labeled "Cytotoxic Waste: Esperamicin A1".[5]
-
Procedure: Collect all solutions containing Esperamicin A1, including stock solutions, experimental media, and the first rinse of contaminated glassware. Do not dispose of this waste down the drain. [5]
Decontamination and Spill Management
Surface Decontamination:
-
Prepare a fresh solution of a suitable decontaminating agent (e.g., 10% bleach solution), though the effectiveness against Esperamicin A1 should be confirmed with your EHS department.
-
Thoroughly wipe down all surfaces and equipment that may have come into contact with Esperamicin A1.
-
Follow with a wipe-down using 70% ethanol (B145695) to remove bleach residue.
-
Dispose of all cleaning materials as solid cytotoxic waste.[5]
Spill Protocol:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.[5]
-
Don PPE: Before cleaning, ensure you are wearing the full PPE detailed above.[5]
-
Contain the Spill:
-
Clean the Area: Decontaminate the spill area using the surface decontamination protocol.[5]
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.[5]
-
Report the Incident: Report the spill to your institution's EHS department.[5]
Potential Inactivation Methods
Experimental Protocol for Thiol-Based Inactivation (for consideration and validation):
-
Prepare a solution of a thiol-containing reagent, such as dithiothreitol (B142953) (DTT), at a concentration determined to be effective (e.g., 10-100 mM).
-
Add the thiol solution to the liquid waste containing Esperamicin A1.
-
Allow the mixture to react for a sufficient time (e.g., 24 hours) at room temperature to promote the reduction of the methyl trisulfide group, which is a key step in its activation and subsequent degradation.[4]
-
Following the incubation period, the treated waste should still be disposed of as hazardous chemical waste, as the degradation products may also be hazardous.
Below is a logical workflow for the handling and disposal of Esperamicin A1.
Esperamicin A1 Handling and Disposal Workflow
Disclaimer: This document provides guidance based on available safety information. All procedures must be carried out in accordance with your institution's specific policies and in consultation with the Environmental Health and Safety department.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Esperamicin - Wikipedia [en.wikipedia.org]
- 3. Esperamicin A1 | C59H80N4O22S4 | CID 44575615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Heat-induced DNA cleavage by esperamicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Esperamicin A1
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Esperamicin A1, an exceptionally potent enediyne antitumor antibiotic. Adherence to these protocols is critical to mitigate the significant health risks associated with this cytotoxic compound. Esperamicin A1 is known to be extremely toxic and operates by causing DNA strand breaks.
Core Personal Protective Equipment (PPE) Requirements
Due to the hazardous nature of Esperamicin A1, a comprehensive PPE strategy is mandatory. This includes robust protection for the respiratory system, hands, eyes, body, and feet to prevent exposure through inhalation, skin contact, or absorption.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-certified N95 or higher-level respirator (e.g., elastomeric half-mask with P100 filter). | To prevent inhalation of aerosolized particles. |
| Hand Protection | Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 certified). | Provides a robust barrier against skin contact. The outer glove should be removed immediately after handling. |
| Eye and Face Protection | Safety goggles with side-shields and a full face shield. | Protects against splashes and airborne particles. |
| Body Protection | Disposable, poly-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Prevents contamination of skin and personal clothing. |
| Foot Protection | Disposable shoe covers. | Minimizes the tracking of contamination outside of the designated handling area. |
Operational and Disposal Plans
I. Engineering Controls and Designated Area
-
Handling Environment: All handling of Esperamicin A1 must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize exposure risk.
-
Designated Area: Establish a designated area for handling Esperamicin A1. This area should be clearly marked with warning signs indicating the presence of a highly potent cytotoxic agent.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and regularly tested. A spill kit specifically for cytotoxic agents should be located within the designated handling area.
II. Step-by-Step Handling Procedures
A. Preparation and Donning PPE:
-
Preparation: Before handling Esperamicin A1, ensure all necessary supplies and equipment are placed within the BSC or CACI to minimize movement in and out of the containment area.
-
Donning Sequence:
-
Don shoe covers.
-
Don the inner pair of gloves.
-
Don the gown, ensuring complete coverage.
-
Don the outer pair of gloves, pulling the cuffs over the gown sleeves.
-
Don the N95 respirator or equivalent.
-
Don eye and face protection.
-
B. Handling and Experimentation:
-
Within Containment: Perform all manipulations of Esperamicin A1, including weighing, reconstitution, and dilutions, within the BSC or CACI.
-
Aerosol Minimization: Employ techniques that minimize the generation of aerosols, such as using closed-system transfer devices (CSTDs) and avoiding forceful ejection of liquids from pipettes.
-
Transport: If Esperamicin A1 needs to be transported outside the immediate work area, it must be in a sealed, leak-proof, and clearly labeled secondary container.
C. Decontamination and Doffing PPE:
-
Surface Decontamination: At the end of the procedure, decontaminate all surfaces and equipment within the BSC or CACI using an appropriate deactivating agent, followed by a cleaning agent.
-
Doffing Sequence:
-
Remove the outer pair of gloves and dispose of them as cytotoxic waste.
-
Remove the gown by rolling it down and away from the body to avoid contact with the contaminated exterior. Dispose of it as cytotoxic waste.
-
Exit the immediate work area.
-
Remove shoe covers and dispose of them as cytotoxic waste.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove the respirator.
-
Remove the inner pair of gloves and dispose of them as cytotoxic waste.
-
Perform thorough hand washing with soap and water.
-
III. Disposal Plan
All materials that have come into contact with Esperamicin A1 must be treated as cytotoxic waste and disposed of by incineration or chemical neutralization.
-
Sharps: Needles, syringes, and other sharps must be placed in a puncture-proof, red sharps container clearly labeled as "Cytotoxic Waste."
-
PPE and Consumables: All disposable PPE (gloves, gowns, shoe covers, respirator), as well as consumables (pipette tips, tubes, absorbent pads), must be placed in a designated, leak-proof, red biohazard bag labeled "Cytotoxic Waste."
-
Liquid Waste: Unused solutions containing Esperamicin A1 should be collected in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste" for chemical deactivation or incineration.
-
Grossly Contaminated Items: Items heavily contaminated with Esperamicin A1 should be placed in a sealed, rigid, and leak-proof container labeled "Bulk Cytotoxic Waste."
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Esperamicin A1.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
